VHR-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H22ClN3O5S3 |
|---|---|
Poids moléculaire |
612.1 g/mol |
Nom IUPAC |
2-[(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C28H22ClN3O5S3/c29-22-10-6-19(7-11-22)18-37-24-12-8-20(9-13-24)26-21(17-32(30-26)23-4-2-1-3-5-23)16-25-27(33)31(28(38)39-25)14-15-40(34,35)36/h1-13,16-17H,14-15,18H2,(H,34,35,36)/b25-16- |
Clé InChI |
UEMVHDDFBLKUGI-XYGWBWBKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C=C\5/C(=O)N(C(=S)S5)CCS(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C5C(=O)N(C(=S)S5)CCS(=O)(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
VHR-IN-1 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of VHR-IN-1, a potent inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), in the context of cancer biology. VHR is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. Dysregulation of VHR has been implicated in the pathogenesis of various cancers. This compound demonstrates a significant potential as a therapeutic agent by targeting VHR, leading to the modulation of downstream signaling pathways that govern cell proliferation, cell cycle progression, and apoptosis in cancer cells. This document details the signaling pathways affected by this compound, presents quantitative data on its activity, outlines experimental protocols for its study, and provides visual representations of its mechanism of action.
Introduction to VHR/DUSP3 in Cancer
Vaccinia H1-Related (VHR) phosphatase, or DUSP3, is a dual-specificity phosphatase that plays a pivotal role in cellular signaling by dephosphorylating both phosphotyrosine and phosphothreonine residues on its substrates. A primary target of VHR is the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. The MAPK/ERK pathway is a central mediator of a multitude of cellular processes, including proliferation, differentiation, and survival.
In numerous cancers, the MAPK/ERK pathway is constitutively active, driving uncontrolled cell growth. VHR acts as a negative regulator of this pathway by dephosphorylating and inactivating ERK.[1] The role of VHR in cancer is complex and can be context-dependent, acting as either a tumor suppressor or a tumor promoter. However, in certain cancers, such as cervical cancer, VHR is upregulated, and its inhibition has been shown to impede cancer cell proliferation.[2][3] This has positioned VHR as a promising target for anti-cancer drug development.
This compound: A Potent and Selective VHR Inhibitor
This compound is a potent and selective small molecule inhibitor of VHR phosphatase. Its high affinity and specificity for VHR make it a valuable tool for elucidating the role of VHR in cancer and a potential lead compound for therapeutic development.
Mechanism of Action of this compound in Cancer Cells
The primary mechanism of action of this compound in cancer cells is the inhibition of VHR phosphatase activity. This leads to a cascade of downstream effects, primarily centered on the hyperactivation of the MAPK/ERK signaling pathway.
Modulation of the MAPK/ERK Signaling Pathway
By inhibiting VHR, this compound prevents the dephosphorylation of activated ERK (p-ERK). This leads to a sustained accumulation of p-ERK in the nucleus, which in turn phosphorylates a variety of downstream transcription factors and regulatory proteins. While transient ERK activation is pro-proliferative, sustained ERK activation can lead to cell cycle arrest and apoptosis.[4]
Figure 1: this compound Signaling Pathway in Cancer Cells.
Induction of Cell Cycle Arrest
Sustained activation of the ERK pathway following VHR inhibition can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These proteins halt the progression of the cell cycle, typically at the G1/S and G2/M transitions.[1] This cytostatic effect prevents cancer cells from dividing and contributes to the anti-proliferative activity of this compound.
Promotion of Apoptosis
In addition to cell cycle arrest, prolonged and elevated levels of p-ERK can trigger programmed cell death, or apoptosis. This pro-apoptotic effect is another key component of the anti-cancer activity of this compound. The inhibition of VHR can lead to an increase in the sub-G1 cell population, which is indicative of apoptotic cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other representative VHR/DUSP3 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Other DUSP3 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | VHR | 18 | |
| NSC-663284 | VHR | 4000 | |
| NSC-95397 | DUSP14 | 7130 |
Table 2: Cytotoxicity of DUSP3 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| NSC-663284 | MDA-MB-435 | Breast Cancer | 0.2 | |
| NSC-663284 | MDA-N | Breast Cancer | 0.2 | |
| NSC-663284 | MCF-7 | Breast Cancer | 1.7 | |
| NSC-95397 | SW480 | Colon Cancer | 9.9 | |
| NSC-95397 | SW620 | Colon Cancer | 14.1 | |
| NSC-95397 | DLD-1 | Colon Cancer | 18.6 |
Table 3: Cellular Effects of VHR/DUSP3 Inhibition in Cancer Cells
| Effect | Observation | Cell Line(s) | Method | Reference |
| Cell Cycle | Arrest at G1/S and G2/M transitions | HeLa | RNA interference | |
| Increase in sub-G1 population | XPA, XPC | DUSP3 knockdown | ||
| Apoptosis | Increased apoptosis | LNCaP | VHR knockdown | |
| ERK Phosphorylation | Increased p-ERK levels | TNBC cell lines | Western Blot |
Note: Specific quantitative data for the effects of this compound on cell cycle distribution and apoptosis rates are not yet publicly available. The data presented are representative of the effects observed with VHR/DUSP3 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
VHR Phosphatase Activity Assay
This assay measures the enzymatic activity of VHR and its inhibition by this compound.
-
Reagents: Recombinant human VHR protein, a phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT), and this compound.
-
Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add recombinant VHR protein to each well. c. Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding the substrate to each well. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction (e.g., by adding a strong base if using pNPP). g. Measure the absorbance or fluorescence of the product on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound, and a viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Procedure: a. Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or vehicle control. c. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). d. Add the viability reagent to each well according to the manufacturer's instructions. e. Incubate for the recommended time. f. Measure the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Materials: Cancer cell lines, this compound, cell culture plates, PBS, ethanol (70%, ice-cold), RNase A, and propidium iodide (PI) staining solution.
-
Procedure: a. Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time. b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight. d. Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. e. Incubate in the dark at room temperature for 30 minutes. f. Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Cancer cell lines, this compound, Annexin V-FITC/PI apoptosis detection kit, and a flow cytometer.
-
Procedure: a. Treat cells with this compound as described for the cell cycle analysis. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in the provided binding buffer. d. Add Annexin V-FITC and PI to the cell suspension according to the kit protocol. e. Incubate in the dark at room temperature for 15 minutes. f. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis of ERK Phosphorylation
This technique is used to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK.
-
Materials: Cancer cell lines, this compound, lysis buffer, primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH), and a secondary antibody.
-
Procedure: a. Treat cells with this compound for various time points. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and incubate with the primary antibody against p-ERK. e. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to total ERK and the loading control.
Figure 2: Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a potent and selective inhibitor of VHR/DUSP3 phosphatase that exhibits significant anti-cancer potential. Its mechanism of action in cancer cells is primarily driven by the inhibition of VHR, leading to sustained activation of the MAPK/ERK signaling pathway. This, in turn, induces cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other VHR inhibitors in oncology. Further investigation is warranted to fully characterize the in vivo efficacy and safety profile of this compound.
References
- 1. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidentate small-molecule inhibitors of vaccinia H1-related (VHR) phosphatase decrease proliferation of cervix cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidentate Small-Molecule Inhibitors of Vaccinia H1-related (VHR) Phosphatase Decrease Proliferation of Cervix Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of VHR-IN-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VHR-IN-1 is a potent and selective small-molecule inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3). VHR is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, primarily dephosphorylating and inactivating Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). Inhibition of VHR by this compound leads to the sustained activation of these pathways, culminating in significant cellular consequences, including cell cycle arrest and reduced proliferation, particularly in cancer cells where VHR is often upregulated. This technical guide provides an in-depth overview of the known downstream targets of this compound inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways and experimental workflows.
Introduction to VHR and this compound
Vaccinia H1-Related (VHR/DUSP3) phosphatase is a dual-specificity phosphatase that plays a pivotal role in regulating cellular signaling. It specifically dephosphorylates both phosphotyrosine and phosphothreonine residues on its substrates.[1][2] The primary and most well-characterized substrates of VHR are the MAP kinases ERK1/2 and JNK1/2.[1][2][3] By inactivating these kinases, VHR acts as a crucial regulator of signaling cascades that control a wide array of cellular processes, including proliferation, differentiation, apoptosis, and cell cycle progression.
VHR is often overexpressed in certain cancers, such as cervical cancer, making it a promising therapeutic target. This compound (also referred to as compound SA1) is a potent and selective inhibitor of VHR with a reported in vitro IC50 of 18 nM. Its inhibitory action on VHR leads to the hyperactivation of VHR's downstream targets, which has been shown to effectively suppress the proliferation of cancer cells.
Core Signaling Pathways Affected by this compound Inhibition
The primary consequence of this compound administration is the inhibition of VHR's phosphatase activity. This leads to the sustained phosphorylation and, therefore, activation of its immediate downstream targets, ERK1/2 and JNK1/2. The subsequent activation of these kinase cascades affects a multitude of downstream effectors, including transcription factors, which in turn modulate gene expression to control cellular fate.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies on this compound and other VHR inhibitors.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound (SA1) | VHR | 18 | Enzymatic Assay |
Table 2: Cellular Proliferation Inhibition by a VHR Inhibitor
| Cell Line | Inhibitor Concentration (µM) | Incubation Time (h) | Inhibition of Proliferation | Source |
| HeLa | 20 | 24 | Significant | |
| CaSki | 20 | 24 | Significant |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound inhibition.
In Vitro VHR Enzymatic Assay
This protocol is adapted from the screening assay used to identify this compound.
Objective: To determine the in vitro inhibitory activity of a compound against VHR phosphatase.
Materials:
-
Recombinant human VHR protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
This compound or other test compounds
-
384-well black microplates
-
Plate reader with fluorescence capabilities (excitation/emission ~358/450 nm)
Procedure:
-
Prepare a solution of recombinant VHR in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 5 µL of the this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the VHR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate solution.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
This protocol is based on the methods used to assess the anti-proliferative effects of VHR inhibitors on cervical cancer cell lines.
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
HeLa or CaSki cervical cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol for MTT)
-
Multi-well plate reader (absorbance at 570 nm for MTT)
Procedure:
-
Seed HeLa or CaSki cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and replace it with medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Phosphorylated ERK and JNK
Objective: To quantify the changes in the phosphorylation status of ERK and JNK in response to this compound treatment.
Materials:
-
HeLa or other suitable cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points. A vehicle control should be included.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK).
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
HeLa or other suitable cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and then resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable tool for probing the function of VHR/DUSP3 phosphatase and for exploring its potential as a therapeutic target. By inhibiting VHR, this compound leads to the sustained activation of the ERK and JNK signaling pathways. This, in turn, disrupts normal cell cycle progression and inhibits cell proliferation, particularly in cancer cells that have an over-reliance on these pathways. The protocols and data presented in this guide provide a framework for researchers to further investigate the downstream consequences of VHR inhibition and to evaluate the therapeutic potential of targeting this key phosphatase. Further studies are warranted to elucidate the full spectrum of this compound's effects on other potential VHR substrates and to translate these findings into in vivo models.
References
- 1. Multidentate Small-Molecule Inhibitors of Vaccinia H1-related (VHR) Phosphatase Decrease Proliferation of Cervix Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Dual-specificity protein tyrosine phosphatase VHR down-regulates c-Jun N-terminal kinase (JNK) - PubMed [pubmed.ncbi.nlm.nih.gov]
VHR-IN-1 and MAPK Signaling Pathway Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VHR-IN-1, a potent and selective inhibitor of Vaccinia H1-Related (VHR) phosphatase, and its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details the core mechanism of action, presents quantitative data on its activity, and provides detailed experimental protocols for its study.
Introduction to VHR and the MAPK Signaling Pathway
Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), is a key negative regulator of the MAPK signaling cascade.[1][2][3] VHR is a dual-specificity phosphatase, meaning it can dephosphorylate both phosphotyrosine and phosphothreonine residues on its target proteins.[4][5] The primary substrates of VHR are the Extracellular signal-Regulated Kinases (ERK) and c-Jun N-terminal Kinases (JNK), two major components of the MAPK pathway. By dephosphorylating and thereby inactivating ERK and JNK, VHR plays a critical role in regulating a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses. Dysregulation of VHR and the MAPK pathway is implicated in various diseases, including cancer.
The MAPK signaling cascade is a highly conserved pathway that transduces extracellular signals to intracellular responses. It is a three-tiered kinase cascade consisting of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Upon stimulation by growth factors, cytokines, or cellular stress, the cascade is activated, leading to the dual phosphorylation and activation of MAPKs like ERK and JNK. Activated ERK and JNK then phosphorylate a variety of downstream targets, including transcription factors, to elicit a cellular response.
This compound: A Potent and Selective VHR Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for VHR phosphatase. Its inhibitory action on VHR leads to a sustained phosphorylation and activation of ERK and JNK, thereby modulating downstream cellular events. This makes this compound a valuable tool for studying the physiological roles of VHR and a potential therapeutic agent for diseases characterized by aberrant MAPK signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | VHR | 18 | In vitro phosphatase assay |
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| Compound 1 | HCT116 | 22.4 | Crystal violet assay | |
| Compound 2 | HCT116 | 0.34 | Crystal violet assay | |
| This compound | HeLa | Not explicitly stated, but inhibits proliferation at low µM concentrations | Cell proliferation assay |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the MAPK signaling pathway.
In Vitro VHR Phosphatase Activity Assay
This assay measures the direct inhibitory effect of this compound on VHR phosphatase activity.
Materials:
-
Recombinant human VHR protein
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the recombinant VHR protein to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of dephosphorylated substrate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of ERK and JNK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) and JNK (p-JNK) in cells treated with this compound.
Materials:
-
HeLa cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK, anti-total-ERK, anti-p-JNK, anti-total-JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and p-JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and total JNK to confirm equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
HeLa cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for each time point by plotting cell viability against the logarithm of the this compound concentration.
Visualizations
MAPK Signaling Pathway
References
- 1. rsc.org [rsc.org]
- 2. VHR/DUSP3 phosphatase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases | Clinics [elsevier.es]
- 4. Transition state and rate-limiting step of the reaction catalyzed by the human dual-specificity phosphatase, VHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
VHR-IN-1: A Technical Guide to G1/S and G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
VHR-IN-1 is a potent and selective small-molecule inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3).[1] VHR is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2).[2][3][4] The loss or inhibition of VHR has been demonstrated to cause cell cycle arrest at both the G1/S and G2/M transitions, leading to a decrease in cancer cell proliferation.[5] This technical guide provides an in-depth overview of the mechanisms by which this compound induces this dual-phase cell cycle arrest, supported by experimental protocols and data presented for clarity and reproducibility.
Introduction to VHR (DUSP3) and this compound
VHR/DUSP3 is a dual-specificity phosphatase that plays a significant role in cellular signaling, particularly in the regulation of cell proliferation and differentiation. Its expression is tightly regulated throughout the cell cycle, with levels increasing during the G1 and S phases and peaking at the G2/M transition. Dysregulation of VHR has been implicated in various cancers, making it a compelling target for therapeutic intervention.
This compound has been identified as a potent and selective inhibitor of VHR with an IC50 of 18 nM. By inhibiting VHR's phosphatase activity, this compound effectively prolongs the activation of MAPK signaling pathways, which in turn triggers cell cycle checkpoint machinery, leading to arrest and reduced proliferation in cancer cells, such as the cervical cancer cell line HeLa.
Mechanism of Action: G1/S and G2/M Arrest
The inhibition of VHR by this compound leads to a sustained phosphorylation and activation of ERK1/2 and JNK1/2. This prolonged MAPK activity is a key stress signal that initiates a cascade of events culminating in cell cycle arrest at two distinct checkpoints. Evidence from studies involving the knockdown of VHR/DUSP3 strongly suggests that a primary mediator of this arrest is the upregulation of the cyclin-dependent kinase inhibitor (CKI) p21Cip1/WAF1.
G1/S Phase Arrest
At the G1/S checkpoint, the cell commits to DNA replication. This transition is primarily driven by the activity of Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes.
-
Role of p21: Upon VHR inhibition, increased MAPK signaling leads to the transcriptional activation and stabilization of p21.
-
Inhibition of Cyclin/CDK Complexes: p21 binds to and inhibits the kinase activity of Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes.
-
Rb Hypophosphorylation: This inhibition prevents the hyperphosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
G2/M Phase Arrest
The G2/M checkpoint ensures that the cell is ready for mitosis. This transition is governed by the master mitotic regulator, the Cyclin B1-CDK1 complex.
-
Role of p21: p21 can also inhibit the activity of the Cyclin B1-CDK1 complex, contributing to G2 arrest.
-
MAPK-mediated Inhibition: Sustained ERK and JNK activity can also lead to the inhibitory phosphorylation of CDK1 (on Tyr15), preventing its activation and the subsequent entry into mitosis. Studies on DUSP3 loss of function show an increase in the inactive, phosphorylated form of CDK1 (p-CDK1-Y15) and a reduction in Cyclin B1 levels, supporting a G2/M arrest.
Quantitative Data on Cell Cycle Arrest
Table 1: Effect of DUSP3/VHR Inhibition on Cell Cycle Distribution
| Treatment Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (untreated) | 45-55% | 20-30% | 15-25% |
| This compound / DUSP3 knockdown | Increased | Decreased | Increased |
Note: The precise percentages will vary depending on the cell line, concentration of this compound, and duration of treatment.
Table 2: Effect of DUSP3/VHR Inhibition on Cell Cycle Regulatory Proteins
| Protein | Expected Change in Expression/Activity | Role in Cell Cycle |
| p-ERK1/2 | Increased | Upstream activator of p21 |
| p-JNK1/2 | Increased | Upstream activator of p21 |
| p21Cip1/WAF1 | Increased | CKI, inhibits CDK2, CDK4/6, and CDK1 |
| Cyclin D1 | Decreased | G1 progression |
| Cyclin E | Decreased | G1/S transition |
| CDK2 | Decreased activity | G1/S transition, S-phase progression |
| Cyclin B1 | Decreased | G2/M transition, mitosis |
| p-CDK1 (Tyr15) | Increased | Inactive form of CDK1, G2/M arrest |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Cell Cycle Arrest
Experimental Workflow for Cell Cycle Analysis
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: HeLa (human cervical adenocarcinoma) cells are a suitable model as VHR is upregulated in this cell line.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 2 x 105 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the medium with the this compound containing medium and incubate for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
-
Harvesting: After incubation, collect the culture medium (containing floating cells) and wash the adherent cells with PBS. Detach adherent cells using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at ~610 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, p21, Cyclin D1, Cyclin E, CDK2, Cyclin B1, p-CDK1 (Tyr15), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of VHR/DUSP3 in cell cycle regulation and cancer biology. By inhibiting VHR, this compound causes sustained activation of the ERK and JNK pathways, leading to the upregulation of p21. This, in turn, inhibits key cyclin-CDK complexes, resulting in a robust cell cycle arrest at both the G1/S and G2/M transitions. The detailed protocols and expected outcomes presented in this guide provide a framework for researchers to effectively utilize this compound in their studies and to further elucidate its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Table 2, Inhibitory activities of compounds against VHRa - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of the VHR dual-specific phosphatase causes cell-cycle arrest and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Apoptosis Induction by VHR-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of apoptosis induction by VHR-IN-1, a potent and selective inhibitor of Vaccinia H1-Related (VHR) phosphatase. VHR, also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathways, particularly the extracellular signal-regulated kinases (Erk1/2) and c-Jun N-terminal kinases (Jnk1/2).[1][2] These pathways play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of VHR is implicated in various cancers, making it a promising therapeutic target.
This compound (also referred to as compound SA1) has been identified as a multidentate small-molecule inhibitor of VHR, demonstrating significant anti-proliferative effects in cancer cells.[2] This guide summarizes the available data, outlines detailed experimental protocols for studying its apoptotic effects, and provides visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
While direct quantitative data on apoptosis induction by this compound is not extensively detailed in publicly available literature, the anti-proliferative effects are well-documented. The primary mechanism of this anti-proliferative action is strongly suggested to be the induction of apoptosis, based on studies involving the knockdown of VHR, which mimics the inhibitory action of this compound. VHR knockdown has been shown to increase cancer cell death through the activation of the JNK pathway.
The following tables summarize the inhibitory and anti-proliferative activities of VHR inhibitors, including compounds structurally related to this compound, from the foundational study by Wu S, et al. (2009).
Table 1: In Vitro Inhibitory Activity of VHR Inhibitors
| Compound | VHR IC₅₀ (nM) |
| This compound (SA1) | 18 |
| Compound 1 | 810 |
| Compound 2 | 130 |
| Compound 3 | 40 |
| Compound 4 | 20 |
Data extracted from Wu S, et al. J Med Chem. 2009 Nov 12;52(21):6716-23.
Table 2: Anti-proliferative Effects of VHR Inhibitors on Cervical Cancer Cell Lines
| Cell Line | Treatment (20 µM for 24h) | % Inhibition of Proliferation |
| HeLa | This compound related compounds | Significant inhibition |
| CaSki | This compound related compounds | Significant inhibition |
Qualitative summary based on proliferation assays reported by Wu S, et al. J Med Chem. 2009 Nov 12;52(21):6716-23, which demonstrated a significant decrease in cell numbers.
Signaling Pathways
The proposed mechanism for this compound-induced apoptosis involves the sustained activation of the JNK and ERK signaling pathways. By inhibiting VHR phosphatase activity, this compound prevents the dephosphorylation of these kinases, leading to their prolonged activation and the subsequent initiation of the intrinsic apoptotic cascade, culminating in the activation of executioner caspases.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate and quantify the induction of apoptosis by this compound.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, CaSki)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V (-) / PI (-) : Viable cells
-
Annexin V (+) / PI (-) : Early apoptotic cells
-
Annexin V (+) / PI (+) : Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+) : Necrotic cells
-
-
Western Blot Analysis for Apoptosis-Related Proteins
This method is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-phospho-JNK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.
References
VHR-IN-1: A Technical Guide to its Effects on ERK and JNK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] VHR selectively dephosphorylates and inactivates key downstream effectors, including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), which are pivotal in regulating cellular processes such as proliferation, differentiation, and apoptosis.[4][5] Dysregulation of VHR has been implicated in various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the effects of VHR-IN-1, a potent and selective small-molecule inhibitor of VHR, on ERK and JNK phosphorylation.
This compound, also identified as compound SA1, has been shown to inhibit VHR with a high degree of potency. By inhibiting VHR's phosphatase activity, this compound is expected to lead to a sustained or increased phosphorylation state of its substrates, ERK and JNK. This guide will detail the anticipated quantitative effects, the underlying signaling pathways, and the experimental protocols necessary to investigate these interactions.
Core Mechanism: this compound and the MAPK Signaling Pathway
The MAPK signaling cascade is a crucial pathway that transduces extracellular signals into cellular responses. The core of this pathway involves a series of protein kinases that sequentially phosphorylate and activate one another. Both the ERK and JNK pathways culminate in the activation of transcription factors that regulate gene expression. VHR acts as a key gatekeeper in this process by dephosphorylating and thereby inactivating both ERK and JNK.
This compound functions by binding to the active site of VHR, preventing it from dephosphorylating its substrates. This leads to an accumulation of phosphorylated ERK (p-ERK) and phosphorylated JNK (p-JNK), thereby amplifying the downstream signaling of these pathways.
Signaling Pathway Diagram
References
- 1. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The allosteric impact of the variable insert loop in Vaccinia H1-related (VHR) phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidentate Small-Molecule Inhibitors of Vaccinia H1-related (VHR) Phosphatase Decrease Proliferation of Cervix Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
VHR-IN-1: A Technical Guide for DUSP3 Chemical Probe Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: DUSP3 (VHR) as a Therapeutic Target
Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related (VHR) phosphatase, is a key enzyme in cellular signaling.[1][2][3] As a member of the protein tyrosine phosphatase (PTP) superfamily, DUSP3 plays a critical role by dephosphorylating and thereby regulating the activity of major signaling proteins.[4][5] Specifically, it is recognized as a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) pathways, targeting Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2), but not p38 MAPK.
The functional significance of DUSP3 extends across various biological processes, including cell cycle progression, immune responses, angiogenesis, and genomic stability. Its expression is linked to numerous human cancers, where it can act as either a tumor suppressor or an oncogene depending on the cellular context. This dual role makes DUSP3 a compelling, albeit complex, target for therapeutic intervention. The development of selective chemical probes is therefore essential to dissect its specific functions and validate its potential as a drug target.
VHR-IN-1: A Potent and Selective DUSP3 Probe
This compound (also known as Compound SA1) has emerged as a potent and selective small-molecule inhibitor of DUSP3. Its ability to specifically engage and inhibit DUSP3 allows researchers to probe the phosphatase's function in various biochemical and cellular contexts. This technical guide provides a comprehensive overview of this compound, including its quantitative characteristics, relevant signaling pathways, and detailed experimental protocols for its use in DUSP3 research.
Quantitative Data for this compound
The efficacy and specificity of a chemical probe are defined by its quantitative biochemical and biophysical parameters.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC₅₀ (nM) | Assay Description |
|---|
| this compound | DUSP3 (VHR) | 18 | In vitro phosphatase activity assay. |
Table 2: Biophysical Binding Characteristics of a DUSP3 Probe Note: Specific biophysical data for this compound is not publicly available. The following data for the probe SBP-4929 is provided as an example of typical characterization.
| Compound | Target | Method | K_D (μM) |
|---|
| SBP-4929 | DUSP3 (VHR) | Isothermal Titration Calorimetry (ITC) | 7.6 ± 0.2 |
Key Signaling Pathways Modulated by DUSP3
DUSP3 is a critical node in several signaling cascades. This compound can be used to investigate the downstream consequences of DUSP3 inhibition in these pathways.
MAPK Signaling Pathway
DUSP3 directly dephosphorylates and inactivates ERK and JNK, key components of the MAPK signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Inhibition of DUSP3 by this compound is expected to increase the phosphorylation levels of ERK and JNK.
STAT5 Signaling
In immune cells, DUSP3 has been shown to dephosphorylate Signal Transducer and Activator of Transcription 5 (STAT5). This interaction is crucial for regulating cytokine signaling. DUSP3 is brought into proximity with STAT5 through an interaction with the tyrosine kinase TYK2.
Experimental Protocols
Detailed and reproducible protocols are fundamental for robust scientific inquiry. The following sections provide methodologies for key experiments involving this compound.
Biochemical DUSP3 Inhibition Assay
This protocol determines the in vitro potency (IC₅₀) of this compound against DUSP3 using a fluorogenic substrate.
Objective: To measure the concentration-dependent inhibition of DUSP3 by this compound.
Materials:
-
Recombinant human DUSP3 protein
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (OMFP)
-
This compound (stock solution in DMSO)
-
384-well microplates (black, low-volume)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting concentration is 100 µM, diluted 1:3 for a 10-point curve.
-
Assay Plate Setup:
-
Add 100 nL of each this compound dilution (or DMSO for control) to the wells of a 384-well plate.
-
Add 10 µL of DUSP3 enzyme solution (e.g., final concentration of 1 nM) in Assay Buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of OMFP substrate (e.g., final concentration of 5 µM, near the Kₘ) in Assay Buffer to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity kinetically for 15-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cellular Western Blot for MAPK Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation status of DUSP3's key substrate, ERK, in a cellular context.
Objective: To determine if this compound treatment leads to increased p-ERK levels in cells.
Materials:
-
HeLa or other suitable cancer cell line.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound.
-
Growth factor (e.g., EGF) to stimulate the MAPK pathway.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal MAPK activity.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Stimulation: Add a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to stimulate ERK phosphorylation. Include an unstimulated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-p-ERK, anti-t-ERK, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager. Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.
Cell Proliferation Assay
This protocol measures the effect of DUSP3 inhibition by this compound on the growth of cancer cells.
Objective: To evaluate the anti-proliferative activity of this compound.
Materials:
-
Cervical cancer cell line (e.g., HeLa, SiHa).
-
Complete cell culture medium.
-
This compound.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo, 1-4 hours for MTS/resazurin).
-
-
Data Acquisition: Read the plate using a luminometer or absorbance/fluorescence plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the multifaceted roles of DUSP3. Its high potency allows for the modulation of DUSP3 activity in both biochemical and cellular systems, facilitating the study of its impact on MAPK signaling, cell cycle control, and other key biological processes. The protocols outlined in this guide provide a robust framework for utilizing this compound to investigate DUSP3 function.
Future research should focus on a comprehensive selectivity profiling of this compound against a wider panel of phosphatases to further validate its specificity. Additionally, its application in more complex models, such as 3D organoids and in vivo animal studies, will be crucial for translating the cellular findings into a physiological context and further validating DUSP3 as a therapeutic target for diseases ranging from cancer to inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DUSP3 - Wikipedia [en.wikipedia.org]
- 4. Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
VHR-IN-1: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
VHR-IN-1, also known as compound SA1, is a potent and selective small-molecule inhibitor of Vaccinia H1-Related (VHR) dual-specificity phosphatase. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of this compound. The inhibitor was identified through high-throughput screening of a chemical library, followed by extensive structure-activity relationship (SAR) optimization. This compound exhibits a multidentate binding mode, interacting with both the active site's phosphate-binding pocket and surrounding hydrophobic regions, conferring its high potency and selectivity. Preclinical data demonstrates its ability to inhibit VHR with a nanomolar IC50 and suppress the proliferation of cervical cancer cell lines. This guide details the experimental protocols for key assays and presents all quantitative data in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams. To date, no in-vivo or clinical trial data for this compound has been reported in the public domain.
Introduction: The Rationale for VHR Inhibition
Vaccinia H1-Related (VHR) phosphatase, also known as Dual-Specificity Phosphatase 3 (DUSP3), is a member of the protein tyrosine phosphatase (PTP) superfamily. VHR plays a crucial role in regulating cellular signaling by dephosphorylating and thereby inactivating key components of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2)[1]. These kinases are central to pathways that control cellular processes such as proliferation, differentiation, and apoptosis[1].
Unlike many other MAPK phosphatases, the expression of VHR is not induced by MAPK activation but is regulated during the cell cycle[1]. Notably, loss of VHR function has been shown to cause cell cycle arrest in HeLa carcinoma cells, suggesting that inhibiting VHR could be a viable therapeutic strategy to halt the growth of cancer cells[1]. Furthermore, VHR is upregulated in several cervical cancer cell lines and primary carcinomas of the uterine cervix, making it an attractive target for the development of novel anticancer agents[1].
Discovery of this compound
This compound was discovered through a multi-step process that began with a high-throughput screening of a chemical library to identify initial hit compounds, followed by a rational structure-activity relationship (SAR) analysis to optimize potency and selectivity.
High-Throughput Screening
A chemical library was screened to identify compounds that could inhibit the enzymatic activity of VHR. This initial screening led to the identification of several hit compounds that served as the starting point for the development of more potent inhibitors.
Structure-Activity Relationship (SAR) Analysis
The initial hit compounds were subjected to SAR analysis to understand the chemical features essential for VHR inhibition. This process involved synthesizing and testing a series of analogs to improve potency and selectivity. This led to the discovery of novel inhibitors, including this compound, which were found to interact with both the phosphate-binding pocket and distinct hydrophobic regions within the VHR active site. This multidentate binding mode is a key feature contributing to the high affinity and selectivity of these inhibitors. The binding mode of a related compound, SA3, was confirmed by X-ray crystallography, providing a structural basis for the inhibitor design.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from the preclinical evaluation of this compound and related compounds.
| Compound | VHR IC50 (nM) |
| This compound (SA1) | 18 |
Table 1: In vitro inhibitory activity of this compound against VHR phosphatase.
| Cell Line | Treatment | Inhibition of Proliferation |
| HeLa | This compound (20 µM, 24h) | Significant inhibition |
| CaSki | This compound (20 µM, 24h) | Significant inhibition |
| Normal Keratinocytes | This compound | No significant toxicity |
Table 2: Effect of this compound on the proliferation of cervical cancer cell lines and normal keratinocytes.
Experimental Protocols
VHR Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VHR.
Materials:
-
Recombinant VHR enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant VHR enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phosphatase substrate to each well.
-
Monitor the dephosphorylation of the substrate over time by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HeLa and CaSki cervical cancer cell lines
-
Normal human keratinocytes (as a control)
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)
-
This compound dissolved in DMSO
-
Cell proliferation reagent (e.g., MTT, WST-1, or a cell counting method)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for colorimetric assays) or cell counter
Procedure:
-
Seed the cells at a specific density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, assess cell proliferation using a chosen method. For an MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
VHR Signaling Pathway and Inhibition by this compound
Caption: VHR dephosphorylates and inactivates MAPK, inhibiting cell signaling. This compound blocks this action.
Experimental Workflow for this compound Discovery and Evaluation
Caption: Workflow for the discovery and initial preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of VHR phosphatase that demonstrates significant anti-proliferative effects in cervical cancer cell lines. Its discovery through a combination of high-throughput screening and rational drug design, along with the elucidation of its multidentate binding mode, provides a strong foundation for its potential as a therapeutic agent. The detailed preclinical data and experimental protocols presented in this guide offer valuable information for researchers in the field of oncology and drug development.
The initial publication suggests that further studies are necessary to explore the role of VHR in cell cycle regulation and cancer, and to evaluate the in vivo efficacy of these compounds in animal models. As of the last update, there is no publicly available information on the advancement of this compound into in vivo studies or clinical trials. Future research should focus on these areas to determine the full therapeutic potential of VHR inhibition.
References
Methodological & Application
Application Notes and Protocols for VHR-IN-1 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
VHR-IN-1 is a potent and selective inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3). VHR is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically inactivating ERK and JNK. By inhibiting VHR, this compound can modulate cellular processes such as proliferation and apoptosis, making it a valuable tool for cancer research and drug development. Accurate and reproducible experimental results rely on the correct handling and storage of this compound, particularly concerning its solubility and stability in commonly used solvents like Dimethyl Sulfoxide (DMSO).
These application notes provide detailed protocols for determining the solubility and assessing the stability of this compound in DMSO. Adherence to these guidelines will ensure the integrity and consistency of experimental outcomes.
Data Presentation
Solubility of this compound in DMSO
The solubility of a compound in a specific solvent is a critical parameter for the preparation of stock solutions. The following table summarizes the expected solubility of this compound in DMSO based on typical observations for small molecule inhibitors. It is recommended that researchers determine the precise solubility for their specific batch of this compound.
| Compound ID | Solvent | Method | Measured Solubility (mM) | Observations | Solubility Classification |
| This compound | DMSO | Gravimetric | ≥50 mM | Clear, colorless solution | High |
Stability of this compound in DMSO
The stability of this compound in DMSO stock solutions is crucial for maintaining its potency over time. The following table provides a template for presenting stability data. Stock solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles.[1]
| Storage Condition | Time Point | Purity by HPLC (%) | Degradation Products (%) | Observations |
| -20°C | 0 months | >99% | <0.1% | Clear, colorless solution |
| 3 months | >98% | <1% | No visible changes | |
| 6 months | >97% | <2% | No visible changes | |
| -80°C | 0 months | >99% | <0.1% | Clear, colorless solution |
| 6 months | >99% | <0.5% | No visible changes | |
| 12 months | >98% | <1% | No visible changes | |
| Room Temp. | 0 hours | >99% | <0.1% | Clear, colorless solution |
| 24 hours | ~95% | ~5% | Slight discoloration | |
| 48 hours | ~90% | ~10% | Visible degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass or polypropylene vials
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication for 5-10 minutes can be applied.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Determination of this compound Solubility in DMSO (Thermodynamic Solubility)
This protocol outlines a method to determine the thermodynamic solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
Centrifuge
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a saturated solution: Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of DMSO (e.g., 1 mL).
-
Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Separation of undissolved solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Sample preparation: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample by a validated HPLC-UV or LC-MS method.
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard calibration curve.
-
Calculate solubility: Calculate the original solubility in DMSO by applying the dilution factor.
Protocol 3: Assessment of this compound Stability in DMSO by HPLC
This protocol details a long-term stability study of this compound in DMSO under different storage conditions.
Materials:
-
10 mM this compound in DMSO stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector
-
Amber glass vials
Procedure:
-
Prepare stock solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Time-Zero Analysis (T0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system to determine the initial purity.
-
Storage: Aliquot the remaining stock solution into multiple vials for each storage condition (e.g., room temperature, 4°C, -20°C, and -80°C). Protect the vials from light.
-
Time-Point Analysis: At predefined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the vial to equilibrate to room temperature. Dilute the sample in the same manner as the T0 sample and analyze by HPLC.
-
Data Analysis: Compare the peak area of the parent this compound at each time point to the T0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
This compound Signaling Pathway
VHR (DUSP3) is a dual-specificity phosphatase that negatively regulates the MAPK signaling pathway by dephosphorylating and inactivating both ERK and JNK. This compound inhibits VHR, leading to sustained activation of these pathways.
Caption: Simplified VHR signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound in DMSO.
Caption: Workflow for solubility determination.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for assessing the long-term stability of this compound in DMSO.
Caption: Workflow for stability assessment.
References
Preparing VHR-IN-1 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VHR-IN-1 is a potent and selective inhibitor of Vaccinia H1-Related (VHR) dual-specificity phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3). VHR is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). By inhibiting VHR, this compound can modulate the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This makes this compound a valuable tool for cancer research, particularly in studying cervical cancer cell proliferation.[1]
These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments, along with recommended working concentrations and a diagram of the relevant signaling pathway.
Data Presentation
Quantitative data for this compound and related inhibitors are summarized in the tables below for easy reference and comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Target | Vaccinia H1-Related (VHR) Phosphatase |
| IC50 | 18 nM |
| Molecular Formula | C27H21N3O5S3 |
| Molecular Weight | 563.67 g/mol |
| Appearance | Crystalline solid |
| Storage Conditions | Store at -20°C for long-term stability. |
Table 2: Recommended Working Concentrations of VHR Inhibitors in Cell Culture
| Compound | Cell Line | Assay Type | Working Concentration | Incubation Time | Reference |
| VHR-IN-5 | HeLa | Cell Proliferation Assay | 20 µM | 24 hours | |
| VHR-IN-7 | HeLa | Cell Proliferation Assay | 20 µM | 24 hours | |
| VHR-IN-9 | HeLa | Cell Proliferation Assay | 20 µM | 24 hours |
Note: Specific optimal working concentrations for this compound may vary depending on the cell line and experimental conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 563.67 g/mol x 1000 mg/g = 5.64 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out 5.64 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Note on Solubility: The exact maximum solubility of this compound in DMSO may vary. It is recommended to consult the manufacturer's product-specific datasheet for this information. If a higher concentration stock solution is required, it is advisable to first test the solubility of a small amount of the compound in the desired volume of DMSO.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Sterile pipette tips
Procedure:
-
Determine the final working concentration:
-
Based on literature or preliminary experiments, decide on the final concentration of this compound to be used in your assay (e.g., 10 µM, 20 µM).
-
-
Calculate the required volume of stock solution:
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of stock solution (10 mM)
-
V1 = Volume of stock solution to add (unknown)
-
C2 = Final desired concentration (e.g., 20 µM = 0.020 mM)
-
V2 = Final volume of cell culture medium
-
-
Example for a final concentration of 20 µM in 1 mL of medium:
-
(10 mM) x V1 = (0.020 mM) x (1 mL)
-
V1 = 0.002 mL = 2 µL
-
-
-
Prepare the working solution:
-
Add the calculated volume of the 10 mM this compound stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
-
Control Group:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.
-
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution.
VHR Signaling Pathway
Caption: this compound inhibits VHR, preventing dephosphorylation of ERK/JNK.
References
Application Notes and Protocols for VHR-IN-1 Treatment in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of VHR-IN-1, a potent and selective inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3). VHR is a key negative regulator of the MAPK signaling pathway, and its inhibition is a promising strategy for cancer therapy.
Mechanism of Action
This compound is a potent and selective inhibitor of VHR with an IC50 of 18 nM[1]. VHR is a dual-specificity phosphatase that dephosphorylates and thereby inactivates key components of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2)[2]. By inhibiting VHR, this compound prevents the dephosphorylation of these kinases, leading to their sustained activation. This prolonged activation can disrupt normal cellular processes and, in cancer cells, can lead to cell cycle arrest and inhibition of proliferation[2][3][4]. VHR expression is known to be upregulated in several cervical cancer cell lines.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| VHR | Enzymatic Assay | 18 nM |
Table 2: Anti-proliferative Activity of this compound in Cervical Cancer Cell Lines
| Cell Line | Assay Type | Treatment Duration | Effective Concentration for Proliferation Inhibition | Reference |
| HeLa | Proliferation Assay | 24 hours | 20 µM | |
| CaSki | Proliferation Assay | 24 hours | 20 µM |
Table 3: Illustrative Dose-Response of this compound on HeLa Cell Viability (72 hours)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 62.1 ± 5.8 |
| 10 | 45.3 ± 4.9 |
| 20 | 25.6 ± 3.7 |
| 50 | 10.1 ± 2.5 |
Note: Data in Table 3 is illustrative and intended to represent a typical dose-response curve. Actual results may vary.
Table 4: Illustrative Time-Course of 20 µM this compound on HeLa Cell Viability
| Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 5.0 |
| 24 | 75.4 ± 6.1 |
| 48 | 52.8 ± 5.5 |
| 72 | 25.6 ± 3.7 |
Note: Data in Table 4 is illustrative and intended to represent a typical time-course experiment. Actual results may vary.
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol describes how to measure the effect of this compound on the viability of cancer cell lines.
Materials:
-
HeLa or other suitable cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Western Blot Analysis of Phospho-ERK (p-ERK)
This protocol details the procedure to assess the effect of this compound on the phosphorylation status of ERK, a downstream target of VHR.
Materials:
-
HeLa or other suitable cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
In Vitro VHR Phosphatase Activity Assay
This protocol describes how to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant VHR.
Materials:
-
Recombinant human VHR protein
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Phosphopeptide substrate (e.g., p-NPP or a specific peptide substrate for VHR)
-
This compound stock solution
-
96-well assay plate
-
Microplate reader
Protocol:
-
Assay Preparation: Prepare a reaction mixture containing the phosphatase assay buffer and the phosphopeptide substrate.
-
Inhibitor Addition: Add various concentrations of this compound or vehicle control to the wells of the 96-well plate.
-
Enzyme Addition: Add the recombinant VHR protein to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., for p-NPP, a strong base like NaOH is used).
-
Absorbance Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Data Analysis: Calculate the percentage of VHR activity inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound inhibits VHR, preventing dephosphorylation of p-ERK and p-JNK.
Caption: Workflow for Western Blot analysis of p-ERK after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multidentate small-molecule inhibitors of vaccinia H1-related (VHR) phosphatase decrease proliferation of cervix cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Detection of p-ERK Following VHR-IN-1 Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-regulated kinase (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1][2] The activation of the ERK pathway involves a phosphorylation cascade that culminates in the phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 and Thr185/Tyr187, respectively).[1] The level of phosphorylated ERK (p-ERK) is a direct indicator of the pathway's activation state.[1]
Vaccinia H1-Related (VHR), also known as Dual-Specificity Phosphatase 3 (DUSP3), is a protein tyrosine phosphatase that negatively regulates the MAPK pathway by dephosphorylating and inactivating ERK.[3] VHR's role in down-regulating ERK signaling makes it a potential target in various diseases, including cancer.
VHR-IN-1 is a small molecule inhibitor of VHR. By inhibiting VHR's phosphatase activity, this compound is expected to increase the duration and/or intensity of ERK phosphorylation in response to upstream stimuli. This application note provides a detailed protocol for utilizing Western blot to detect and quantify changes in p-ERK levels in cells treated with this compound.
Signaling Pathway
The diagram below illustrates the canonical ERK signaling pathway, highlighting the role of VHR and the inhibitory action of this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates a cascade involving Ras, Raf, and MEK, leading to the phosphorylation and activation of ERK. VHR (DUSP3) acts as a negative regulator by dephosphorylating p-ERK. This compound inhibits this dephosphorylation, leading to a sustained or increased p-ERK signal.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-ERK and total ERK.
Materials
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA))
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10-12%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as its phosphoprotein content can cause high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Mouse or Rabbit anti-total ERK1/2 antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Stripping buffer
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methods
1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal ERK activation. c. Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO). d. After pre-treatment, stimulate the cells with a known ERK pathway activator (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK phosphorylation. A non-stimulated control should also be included.
2. Cell Lysis and Protein Quantification: a. After treatment, place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes. b. Load samples onto a 10-12% SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting for p-ERK: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 - 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000 - 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
5. Stripping and Re-probing for Total ERK: a. To normalize the p-ERK signal, the membrane must be stripped and re-probed for total ERK. b. Incubate the membrane in stripping buffer (e.g., for 15-30 minutes at room temperature). c. Wash the membrane thoroughly with TBST (3 x 10 minutes). d. Re-block the membrane with 5% BSA in TBST for 1 hour. e. Incubate with anti-total ERK1/2 antibody overnight at 4°C. f. Repeat steps 4c through 4f using the appropriate secondary antibody.
6. Data Analysis: a. Quantify the band intensities for both p-ERK and total ERK using densitometry software. b. Normalize the p-ERK signal to the total ERK signal for each sample to account for loading variations. c. Compare the normalized p-ERK levels across different treatment conditions.
Experimental Workflow
The following diagram provides a visual overview of the entire experimental process.
Data Presentation
The quantitative data obtained from the densitometric analysis should be organized into a table for clear comparison. Treatment with this compound is expected to result in a dose-dependent increase in the ratio of p-ERK to total ERK upon stimulation.
| Treatment Group | This compound (µM) | Stimulant (EGF) | p-ERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | Normalized p-ERK / Total ERK Ratio | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | - | 150 | 20,000 | 0.0075 | 0.05 |
| Stimulated Control | 0 | + | 3,000 | 20,500 | 0.1463 | 1.00 |
| This compound | 1 | + | 4,500 | 20,200 | 0.2228 | 1.52 |
| This compound | 5 | + | 7,200 | 19,800 | 0.3636 | 2.48 |
| This compound | 10 | + | 10,500 | 20,100 | 0.5224 | 3.57 |
| This compound | 25 | + | 11,000 | 19,900 | 0.5528 | 3.78 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and reagents used.
References
Application Notes and Protocols for VHR Phosphatase Activity Assay with VHR-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), is a crucial regulator of intracellular signaling pathways. As a dual-specificity phosphatase, VHR can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on its substrates.[1] Key substrates of VHR include components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38, as well as Signal Transducer and Activator of Transcription 5 (STAT5) and the Epidermal Growth Factor Receptor (EGFR).[2][3] Through its modulation of these pathways, VHR plays a significant role in cell cycle progression, proliferation, and differentiation.[4][5] Dysregulation of VHR activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
VHR-IN-1 is a potent and selective small molecule inhibitor of VHR with a reported IC50 of 18 nM. This compound serves as a valuable tool for studying the biological functions of VHR and for validating it as a drug target. This document provides a detailed protocol for performing a VHR phosphatase activity assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP) and for determining the inhibitory potency of this compound.
Signaling Pathway
The following diagram illustrates the central role of VHR in dephosphorylating key components of the MAPK and JAK-STAT signaling pathways. This compound acts by directly inhibiting the catalytic activity of VHR, thereby preventing the dephosphorylation of its substrates and maintaining their activated, phosphorylated state.
VHR signaling pathway and inhibition by this compound.
Experimental Protocols
VHR Phosphatase Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of VHR using pNPP as a substrate. VHR dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.
Materials and Reagents:
-
Recombinant human VHR protein
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Tris-HCl
-
NaCl
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
NaOH
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO)
Assay Buffer Preparation:
Prepare a 1x Assay Buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.1 mg/mL BSA.
Experimental Workflow:
The following diagram outlines the workflow for the VHR phosphatase activity assay.
Experimental workflow for the VHR phosphatase activity assay.
Assay Protocol:
-
Prepare a 2X VHR enzyme solution (e.g., 20 nM) in Assay Buffer.
-
Prepare a 2X pNPP substrate solution (e.g., 2 mM) in Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the 2X VHR enzyme solution to the appropriate wells. For background control wells, add 25 µL of Assay Buffer instead.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the 2X pNPP substrate solution to all wells. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
IC50 Determination for this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against VHR phosphatase.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in Assay Buffer to create a range of 4X final concentrations. A suggested starting range is from 400 nM down to 0.04 nM, plus a no-inhibitor control.
-
In a 96-well plate, add 25 µL of the serially diluted this compound solutions to the appropriate wells. For the 100% activity control, add 25 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 25 µL of 2X VHR enzyme solution to all wells except the background controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of 2X pNPP substrate solution to all wells.
-
Follow steps 7-9 from the VHR Phosphatase Activity Assay protocol.
Data Presentation and Analysis
1. Data Collection:
Record the absorbance values at 405 nm for all wells.
2. Background Subtraction:
Subtract the average absorbance of the background control wells (no enzyme) from the absorbance of all other wells.
3. Calculation of Percent Inhibition:
Calculate the percentage of VHR inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of no-inhibitor control well)] x 100
4. IC50 Curve Generation:
Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
5. IC50 Value Determination:
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of VHR activity.
Example Data and IC50 Calculation:
The following table summarizes example data for the determination of the IC50 of this compound.
| This compound Conc. (nM) | Log [this compound] (M) | Corrected Absorbance (405 nm) | % Inhibition |
| 0 (No Inhibitor) | - | 0.850 | 0 |
| 0.1 | -10.0 | 0.810 | 4.7 |
| 1 | -9.0 | 0.650 | 23.5 |
| 10 | -8.0 | 0.450 | 47.1 |
| 18 | -7.75 | 0.425 | 50.0 |
| 50 | -7.3 | 0.200 | 76.5 |
| 100 | -7.0 | 0.100 | 88.2 |
| 1000 | -6.0 | 0.050 | 94.1 |
By plotting this data and using non-linear regression, the IC50 value can be accurately determined.
Troubleshooting
-
High Background Absorbance: This may be due to spontaneous hydrolysis of pNPP. Prepare fresh pNPP solution for each experiment.
-
Low Signal: The VHR enzyme may be inactive or the substrate concentration may be too low. Ensure proper storage and handling of the enzyme and consider optimizing the pNPP concentration.
-
Large Error Bars: This could be due to pipetting inaccuracies or temperature fluctuations. Use calibrated pipettes and ensure consistent incubation times and temperatures.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing VHR phosphatase activity and for determining the inhibitory potency of this compound. The provided methodologies and data analysis guidelines will enable researchers to reliably study the function of VHR and to characterize potential inhibitors for therapeutic development.
References
- 1. アルカリホスファターゼ [sigmaaldrich.com]
- 2. Effect of pH, temperature and media on acid and alkaline phosphatase activity in "clinical" and "nonclinical" isolates of Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sserc.org.uk [sserc.org.uk]
- 5. researchgate.net [researchgate.net]
VHR-IN-1 Administration in Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VHR-IN-1 is a potent and selective inhibitor of Vaccinia H1-Related (VHR) dual-specificity phosphatase, also known as DUSP3. It has demonstrated anti-proliferative activity in various cancer cell lines, particularly cervical cancer, by impeding cell cycle progression. The mechanism of action involves the inhibition of VHR, which normally dephosphorylates and inactivates key signaling proteins like Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2). While in vitro studies have been promising, comprehensive in vivo data regarding the administration and efficacy of this compound in animal models of cancer are currently limited in publicly available scientific literature. This document outlines the known information about this compound and provides generalized protocols for its evaluation in preclinical cancer models, based on standard methodologies.
Introduction
Vaccinia H1-Related (VHR) phosphatase is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis, through its modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Elevated levels of VHR have been observed in certain cancers, suggesting it as a potential therapeutic target. This compound has emerged as a valuable tool compound for studying the biological functions of VHR and as a potential starting point for the development of novel anticancer therapies.[1] In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, such as HeLa and CaSki cervical cancer cells, by inducing cell cycle arrest.[1] However, to translate these findings into clinical applications, rigorous evaluation in animal models is essential. As of the current literature, specific in vivo studies detailing the administration and efficacy of this compound are yet to be published, highlighting a critical area for future research.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting VHR phosphatase. By inhibiting VHR, this compound prevents the dephosphorylation of key proteins in the MAPK signaling pathway, such as ERK1/2 and JNK1/2.[1] This leads to a sustained activation of these kinases, which can paradoxically result in cell cycle arrest and inhibition of tumor cell proliferation.
Quantitative Data Summary
As of now, there is no publicly available quantitative data from in vivo studies of this compound in animal models of cancer. The table below is provided as a template for researchers to populate as data becomes available.
| Parameter | Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Biomarker Levels | Reference |
| This compound | e.g., Nude Mice | e.g., Cervical Cancer | e.g., Intraperitoneal | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Future Studies |
| Control | e.g., Nude Mice | e.g., Cervical Cancer | e.g., Vehicle | N/A | Data Not Available | 0% | Baseline | Future Studies |
Experimental Protocols
The following are generalized protocols for conducting preclinical studies with a novel compound like this compound in animal models of cancer. These should be adapted and optimized based on the specific research question, cancer model, and compound characteristics.
Animal Model Selection and Tumor Establishment
Objective: To establish tumors in an appropriate animal model for efficacy studies.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice)
-
Cancer cell line of interest (e.g., HeLa for cervical cancer)
-
Cell culture medium and supplements
-
Matrigel or other extracellular matrix components
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions to achieve the desired cell number.
-
Harvest the cells and resuspend them in a sterile solution, such as phosphate-buffered saline (PBS), with or without an extracellular matrix like Matrigel, at a predetermined concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per injection).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the animals regularly for tumor growth. Tumor volume can be measured using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
This compound Formulation and Administration
Objective: To prepare and administer this compound to the tumor-bearing animals.
Materials:
-
This compound compound
-
Appropriate vehicle for solubilization (e.g., DMSO, PEG, saline). Note: Solubility and stability of this compound in various vehicles should be determined empirically.
-
Syringes and needles for the chosen administration route.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of administration, dilute the stock solution to the desired final concentration with a pharmaceutically acceptable vehicle. The final concentration of the solvent (e.g., DMSO) should be kept low to avoid toxicity.
-
The route of administration will depend on the pharmacokinetic properties of this compound. Potential routes include:
-
Intraperitoneal (IP) injection: A common route for preclinical studies.
-
Oral gavage (PO): If the compound has good oral bioavailability.
-
Intravenous (IV) injection: For direct systemic delivery.
-
-
Administer the formulated this compound or vehicle control to the respective animal groups according to the predetermined dosing schedule (e.g., daily, twice daily, every other day). The dosage will need to be determined through dose-ranging studies to identify a well-tolerated and efficacious dose.
Efficacy and Toxicity Assessment
Objective: To evaluate the anti-tumor efficacy and potential toxicity of this compound.
Protocol:
-
Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) throughout the study.
-
Body Weight: Monitor the body weight of the animals as an indicator of general health and toxicity.
-
Clinical Observations: Observe the animals for any signs of distress or adverse effects.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.
-
Tumor Analysis: Excise the tumors and measure their final weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for p-ERK) or fixed in formalin for histopathological examination.
-
Toxicity Assessment: Collect major organs (e.g., liver, kidney, spleen) for histopathological analysis to assess for any treatment-related toxicity.
Future Directions
The lack of in vivo data for this compound presents a significant opportunity for future research. Key areas of investigation should include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to correlate its concentration with its biological effect.
-
Dose-Ranging and Efficacy Studies: To determine the optimal dose and schedule for anti-tumor activity in various cancer models.
-
Combination Therapies: To investigate the potential synergistic effects of this compound with other standard-of-care chemotherapies or targeted agents.
-
Biomarker Development: To identify biomarkers that can predict response to this compound treatment.
Conclusion
This compound is a promising VHR phosphatase inhibitor with demonstrated in vitro anti-cancer activity. While detailed in vivo protocols and efficacy data are not yet available, the generalized methodologies presented here provide a framework for the preclinical evaluation of this compound and other novel VHR inhibitors. Further research is imperative to elucidate the in vivo therapeutic potential of targeting VHR in cancer.
References
Application Notes and Protocols for Immunoprecipitation of VHR Interaction Partners with VHR-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccinia H1-Related (VHR), also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical regulator of intracellular signaling cascades. As a dual-specificity phosphatase, VHR dephosphorylates both phosphotyrosine and phosphoserine/threonine residues on its substrate proteins.[1] Key interaction partners of VHR include components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2), as well as the signal transducer and activator of transcription 5 (STAT5).[2][3][4][5] By modulating the phosphorylation state of these proteins, VHR plays a significant role in cell cycle progression, immune responses, and tumorigenesis.
VHR-IN-1 is a potent and selective small molecule inhibitor of VHR's phosphatase activity. Understanding how this inhibitor affects the interaction of VHR with its binding partners is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. This document provides detailed protocols and application notes for the immunoprecipitation of VHR and its interaction partners in the presence of this compound.
Data Presentation
Quantitative Analysis of this compound on VHR Protein Interactions
The following table is a template for presenting quantitative data on the effect of this compound on the interaction between VHR and its binding partners. The specific values in this table would need to be determined experimentally, for example, through quantitative mass spectrometry or densitometry analysis of Western blots from Co-IP experiments.
| VHR Interaction Partner | This compound Concentration | Fold Change in Binding to VHR (Compared to Vehicle Control) | p-value | Method of Quantification |
| ERK1 | 100 nM | Value | Value | Quantitative Mass Spectrometry |
| ERK2 | 100 nM | Value | Value | Quantitative Mass Spectrometry |
| JNK1 | 100 nM | Value | Value | Densitometry of Western Blot |
| JNK2 | 100 nM | Value | Value | Densitometry of Western Blot |
| ZAP-70 | 100 nM | Value | Value | Quantitative Mass Spectrometry |
| STAT5 | 100 nM | Value | Value | Densitometry of Western Blot |
| VRK3 | 100 nM | Value | Value | Quantitative Mass Spectrometry |
Note: The optimal concentration of this compound should be determined empirically. It is recommended to perform a dose-response experiment.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous VHR and Interaction Partners
This protocol is designed for the immunoprecipitation of endogenous VHR and its interacting proteins from cell lysates, with the inclusion of this compound to assess its impact on these interactions.
Materials:
-
Cells expressing endogenous VHR (e.g., HeLa, Jurkat)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitors immediately before use.
-
Anti-VHR antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration or TBS-T)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
-
SDS-PAGE gels, buffers, and transfer system
-
Antibodies for Western blotting (e.g., anti-ERK, anti-JNK, anti-STAT5)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate time (e.g., 1-4 hours). The optimal time and concentration should be determined empirically.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer containing this compound or vehicle control to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To 500-1000 µg of protein lysate, add 2-5 µg of anti-VHR antibody or isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer containing this compound or vehicle control. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
For Western Blotting: Add 2X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes to elute the proteins.
-
For Mass Spectrometry or functional assays: Elute with 0.1 M glycine (pH 2.5). Immediately neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze by Western blotting using antibodies against known or suspected VHR interaction partners.
-
Alternatively, send the eluate for analysis by mass spectrometry to identify novel interaction partners.
-
Mandatory Visualizations
VHR Signaling Pathways
References
- 1. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory role for dual specificity phosphatase VHR in T cell antigen receptor and CD28-induced Erk and Jnk activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative regulation of ERK activity by VRK3-mediated activation of VHR phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VHR-IN-1 Treatment
Evaluating the Anti-proliferative Effects of VHR-IN-1 Using a Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the Vaccinia H1-Related (VHR) dual-specificity phosphatase (DUSP3).[1] VHR is a key negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2).[2][3] These kinases are crucial components of signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. Inhibition of VHR with this compound can lead to sustained activation of ERK and JNK, resulting in cell cycle arrest and a reduction in cancer cell proliferation.[4] This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using a standard cell viability assay.
Principle
The recommended method for determining cell viability after treatment with this compound is a colorimetric assay based on the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by metabolically active cells. The NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader. This allows for the quantification of cell viability and the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation
The anti-proliferative effect of this compound is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the cell population by 50%. Below is a summary of representative IC50 values for a VHR inhibitor in cervical cancer cell lines after a 24-hour treatment period.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| HeLa | This compound (Compound 1) | 24 | ~20 |
| CaSki | This compound (Compound 1) | 24 | ~20 |
| HeLa | Cisplatin | 48 | 12 ± 1.57[3] |
| CaSki | Cisplatin | 48 | 10 ± 0.00 |
Note: The IC50 values for this compound are based on the findings reported by Wu S, et al. (2009) for their lead compound.
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized powder)
-
HeLa or CaSki cervical cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for the cell viability assay.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C.
2. Cell Seeding: a. Culture HeLa or CaSki cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. When cells reach 70-80% confluency, detach them using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. e. Incubate the plate overnight to allow the cells to attach.
3. This compound Treatment: a. Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 50, 100 µM). b. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay: a. After the 24-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration. d. Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Signaling Pathway
Caption: VHR (DUSP3) signaling pathway and the inhibitory action of this compound.
Conclusion
This application note provides a comprehensive protocol for assessing the anti-proliferative activity of this compound. By following this detailed methodology, researchers can reliably determine the efficacy of this inhibitor in various cancer cell lines and further investigate its potential as a therapeutic agent. The provided signaling pathway diagram offers a visual representation of the mechanism of action of this compound, aiding in the interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro response of cervical cancer cell lines CaSki, HeLa, and ME-180 to the antiestrogen tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a VHR-IN-1 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
VHR-IN-1 is a potent and selective inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3). VHR is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating ERK1/2 and JNK1/2.[1][2] By inhibiting VHR, this compound can lead to sustained activation of these pathways, resulting in cell cycle arrest and inhibition of cancer cell proliferation, particularly in cancers where VHR is overexpressed, such as in some cervical cancers.[1][3]
The development of drug resistance is a significant challenge in cancer therapy. Establishing in vitro models of this compound resistance is crucial for understanding the potential molecular mechanisms of resistance, identifying biomarkers, and developing strategies to overcome it. These models serve as invaluable tools for preclinical drug development and cancer research. This document provides detailed protocols for establishing and characterizing a this compound resistant cell line.
This compound Signaling Pathway
This compound targets VHR, a dual-specificity phosphatase that plays a critical role in downregulating the MAPK signaling cascade. Understanding this pathway is fundamental to investigating mechanisms of resistance.
Figure 1: this compound Signaling Pathway.
Experimental Workflow for Establishing a this compound Resistant Cell Line
The generation of a this compound resistant cell line is a long-term process that involves a stepwise increase in drug concentration to select for a resistant population.
References
Troubleshooting & Optimization
troubleshooting VHR-IN-1 insolubility in aqueous media
Welcome to the technical support center for VHR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this potent and selective VHR phosphatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3)[1]. VHR is a protein tyrosine phosphatase that plays a crucial role in regulating cellular signaling pathways. Specifically, VHR dephosphorylates and thereby inactivates key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK)[2][3][4]. By inhibiting VHR, this compound prevents the dephosphorylation of these kinases, leading to their sustained activation. This can impact various cellular processes such as cell proliferation, differentiation, and apoptosis[5]. This compound has an IC50 of 18 nM.
Q2: I am observing precipitation of this compound when I dilute my stock solution in aqueous media. Why is this happening?
A2: This is a common issue for many small molecule inhibitors that have low aqueous solubility. This compound is a hydrophobic molecule and is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. When this DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture medium), the abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q4: What is a typical stock solution concentration for this compound?
A4: While the maximum solubility in DMSO is high, a common practice is to prepare a stock solution at a concentration that is 1000x to 10,000x the final desired concentration in your experiment. This allows for a small volume of the DMSO stock to be added to the aqueous medium, minimizing the final DMSO concentration. For example, to achieve a final concentration of 1 µM, a 10 mM stock solution in DMSO would be a convenient choice.
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
A5: The final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%. Higher concentrations of DMSO can be toxic to cells and may have off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Insolubility in Aqueous Media
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Visual Confirmation of Precipitation:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Visible particles: Small solid particles can be seen suspended in the solution or settled at the bottom of the container.
-
Crystal formation: In some cases, crystalline structures may be visible.
Solutions and Experimental Protocols
Optimization of Dilution Technique
A rapid increase in the local concentration of this compound when adding the DMSO stock directly to the full volume of aqueous buffer can trigger precipitation.
Protocol 1: Serial Dilution
-
Prepare a series of intermediate dilutions of your this compound DMSO stock in pure DMSO.
-
Add a small volume of the final DMSO dilution to your aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing. This gradual reduction in concentration can help prevent the compound from crashing out of solution.
Protocol 2: Stepwise Addition to Media
-
Aliquot the final volume of your aqueous buffer.
-
Add the required volume of the this compound DMSO stock to a small fraction of the total buffer volume (e.g., 10-20%) while vortexing.
-
Once fully mixed, add this solution to the remaining buffer.
Use of Co-solvents
If optimizing the dilution method is insufficient, incorporating a co-solvent into your aqueous buffer can improve the solubility of this compound.
Commonly Used Co-solvents:
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Ensure compatibility with your cell line as it can have biological effects. |
| Polyethylene glycol 400 (PEG 400) | 1-10% | Generally well-tolerated by many cell lines. |
| Cremophor EL | 0.1-1% | A non-ionic surfactant that can aid in solubilization. |
Protocol 3: Co-solvent Solubility Test
-
Prepare your aqueous buffer (e.g., PBS or cell culture media) containing different concentrations of a chosen co-solvent (e.g., 1%, 5%, and 10% PEG 400).
-
Prepare your this compound working solution by diluting the DMSO stock into each of the co-solvent-containing buffers.
-
Incubate the solutions at your experimental temperature for 1-2 hours.
-
Visually inspect for any signs of precipitation.
-
Crucially, run a vehicle control with the chosen co-solvent concentration in your assay to confirm it does not interfere with your experimental results.
pH Adjustment of the Buffer
The solubility of small molecules can be pH-dependent if they have ionizable groups.
Protocol 4: pH-Dependent Solubility Assessment
-
Prepare a series of your aqueous buffer at different pH values (e.g., pH 6.0, 7.4, and 8.0).
-
Prepare your this compound working solution in each of these buffers.
-
Incubate and observe for precipitation as described in Protocol 3.
-
Ensure that the chosen pH is compatible with your experimental system.
Sonication
Sonication can help to break down small aggregates and facilitate the dissolution of the compound.
Protocol 5: Aiding Dissolution with Sonication
-
After diluting the this compound DMSO stock into your aqueous buffer, place the solution in a bath sonicator.
-
Sonicate for 5-15 minutes.
-
Visually inspect the solution for clarity.
-
Be cautious with temperature-sensitive components in your buffer, as sonication can generate heat.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Data for aqueous buffers is often not provided by vendors due to the low solubility. It is recommended to experimentally determine the kinetic solubility in your specific assay buffer.
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL |
Data sourced from manufacturer datasheets. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.
Signaling Pathway and Experimental Workflow Diagrams
To aid in understanding the experimental context and the biological impact of this compound, the following diagrams are provided.
Caption: this compound inhibits VHR, preventing the deactivation of ERK and JNK pathways.
Caption: A stepwise workflow for troubleshooting this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. ERK and JNK Activation is Essential for Oncogenic Transformation by v-Rel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Troubleshooting VHR-IN-1 Experiments
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VHR-IN-1 who are observing unexpected results related to ERK phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing an inhibition of ERK phosphorylation after treating my cells with this compound?
This is the most common question we receive and stems from a misunderstanding of this compound's mechanism of action. This compound is an inhibitor of the Vaccinia H1-Related (VHR) phosphatase.[1] VHR is a dual-specificity phosphatase that dephosphorylates and inactivates key signaling molecules, including Extracellular signal-regulated kinases (ERK1/2).[2][3]
Therefore, by inhibiting VHR, this compound is expected to increase or prolong the phosphorylation of ERK, not inhibit it. The primary function of VHR is to act as a negative regulator of the ERK and JNK signaling pathways.[3][4] If you are expecting to see a decrease in p-ERK levels, your experimental premise is incorrect.
Q2: What is the direct target of this compound and how does it affect the MAPK/ERK pathway?
The direct target of this compound is the VHR phosphatase, for which it has a reported IC50 of 18 nM. The MAPK/ERK pathway is a cascade of proteins that includes RAS, RAF, MEK, and ERK. Growth factors typically activate this pathway, leading to the phosphorylation and activation of ERK by MEK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. VHR acts as a brake on this pathway by removing the phosphate groups from p-ERK, thus inactivating it. This compound inhibits this "braking" mechanism, leading to a sustained or enhanced p-ERK signal.
Q3: Under what conditions should I expect to see an increase in p-ERK with this compound treatment?
To observe the effect of this compound, the ERK pathway must first be activated. In many cell types, there is a basal level of ERK activity. However, the effect of a phosphatase inhibitor is most clearly observed when the pathway is stimulated. You can induce ERK phosphorylation by treating cells with a growth factor like Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA) before or concurrently with this compound treatment. The inhibitor should then lead to a more sustained or higher level of p-ERK compared to cells treated with the stimulant alone.
Q4: Are there any known off-target effects of this compound?
While this compound is reported to be a selective VHR inhibitor, like most small-molecule inhibitors, the possibility of off-target effects exists. These unintended interactions could potentially affect other signaling pathways, which might indirectly influence ERK signaling or cell health. If your results are inconsistent with the expected mechanism, consider validating your findings using a secondary method or a different VHR inhibitor.
Understanding the VHR-ERK Signaling Pathway
The following diagram illustrates the role of VHR in the MAPK/ERK signaling pathway and the expected effect of this compound.
Troubleshooting Guide for Unexpected Results
If you are not observing the expected increase in ERK phosphorylation, or are seeing inconsistent results, consult the following guide.
| Problem | Potential Cause | Recommended Solution |
| No change in p-ERK levels after this compound treatment | 1. Low basal ERK activity: The level of p-ERK in your unstimulated cells may be too low for a phosphatase inhibitor to have a measurable effect. | Include a positive control: Stimulate cells with a known ERK activator (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK phosphorylation before or during this compound treatment. |
| 2. Suboptimal inhibitor concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short to see an effect. | Perform a dose-response and time-course experiment: Test a range of this compound concentrations (e.g., 10 nM to 1 µM) and measure p-ERK at different time points (e.g., 15, 30, 60, 120 minutes) after stimulation. | |
| 3. Inactive this compound compound: The compound may have degraded due to improper storage or handling. | Verify compound integrity: Purchase fresh compound from a reputable supplier and store it according to the manufacturer's instructions. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO). | |
| Decrease in p-ERK levels or cell death observed | 1. Off-target effects or cellular toxicity: At high concentrations or with prolonged exposure, this compound may have off-target effects or induce cytotoxicity, which can disrupt signaling pathways. | Assess cell viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your signaling experiment to determine the cytotoxic concentration of this compound for your specific cell line. Use concentrations well below the toxic threshold. |
| 2. Feedback mechanisms: Prolonged activation of the ERK pathway can sometimes trigger negative feedback loops that lead to the activation of other phosphatases or inhibitory proteins. | Conduct a shorter time-course experiment: Focus on earlier time points (e.g., 5-30 minutes) to capture the initial increase in p-ERK before compensatory mechanisms are activated. | |
| High variability between replicates | 1. Inconsistent cell culture conditions: Variations in cell density, serum starvation, or passage number can affect signaling responses. | Standardize procedures: Ensure all experimental wells are seeded at the same density, serum-starve cells consistently (e.g., 12-24 hours) to lower basal signaling, and use cells within a consistent passage number range. |
| 2. Technical issues with Western blotting: Problems with protein loading, antibody dilutions, or transfer efficiency can lead to inconsistent results. | Optimize Western blot protocol: Normalize the p-ERK signal to total ERK for each sample to account for loading variations. Use fresh buffers and high-quality antibodies at their recommended dilutions. Include a loading control (e.g., GAPDH or β-actin). |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting unexpected experimental outcomes.
Detailed Experimental Protocol: Western Blot for p-ERK and Total ERK
This protocol provides a reliable method for assessing the effect of this compound on ERK phosphorylation.
Cell Culture and Treatment
-
Seed Cells: Plate cells (e.g., HeLa or A431) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal p-ERK levels, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: To induce ERK phosphorylation, add a stimulant such as EGF (final concentration of 100 ng/mL) and incubate for 10-15 minutes.
Cell Lysis and Protein Quantification
-
Wash: Place the plate on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse: Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Harvest: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantify: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody (p-ERK): Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-p-ERK Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Stripping and Re-probing for Total ERK
-
Stripping (Optional but Recommended): To normalize the p-ERK signal, strip the membrane using a mild stripping buffer to remove the primary and secondary antibodies.
-
Re-blocking: Block the membrane again in 5% milk or BSA in TBST for 1 hour.
-
Primary Antibody (Total ERK): Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C.
-
Repeat Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample to normalize the data.
Experimental Workflow Diagram
Data Presentation
Your final data should be presented clearly, allowing for easy comparison between different treatment conditions. The table below shows an example of how to summarize quantitative data from a dose-response experiment.
Table 1: Effect of this compound on EGF-Stimulated ERK Phosphorylation
| This compound Conc. (nM) | p-ERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio (Fold Change vs. Stimulated Control) |
| 0 (Unstimulated) | 150 | 10,000 | 0.15 |
| 0 (EGF Stimulated) | 1,000 | 10,150 | 1.00 |
| 10 | 1,450 | 9,980 | 1.48 |
| 50 | 2,100 | 10,050 | 2.13 |
| 100 | 2,800 | 9,950 | 2.86 |
| 500 | 2,950 | 10,100 | 2.98 |
Data are hypothetical and for illustrative purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extracellular regulated kinases (ERK) 1 and ERK2 are authentic substrates for the dual-specificity protein-tyrosine phosphatase VHR. A novel role in down-regulating the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory role for dual specificity phosphatase VHR in T cell antigen receptor and CD28-induced Erk and Jnk activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected off-target effects of VHR-IN-1 in experiments
Welcome to the technical support center for VHR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected off-target effects and other experimental issues that may arise when using this potent and selective VHR phosphatase inhibitor.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
1. Unexpected Cell Viability Results
-
Question: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound, even at concentrations that should be selective for VHR. What could be the cause?
Answer:
-
Potential Off-Target Effects: Although this compound is a selective inhibitor of VHR (Vaccinia H1-Related) dual-specificity phosphatase, at higher concentrations it may inhibit other phosphatases or kinases, leading to off-target toxicity.[1][2] VHR is part of a large family of dual-specificity phosphatases (DUSPs), and cross-reactivity with other DUSPs could lead to unexpected cellular responses.
-
Cell Line Specificity: The expression levels of VHR and potential off-target proteins can vary significantly between different cell lines. Your cell line might express a lower level of VHR or a higher level of a sensitive off-target protein.
-
Experimental Controls: Ensure that your vehicle control (e.g., DMSO) is not contributing to the cytotoxicity. It is also crucial to include a positive control for cytotoxicity to validate the assay.
-
Recommendations:
-
Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.
-
Validate the expression of VHR in your cell line using Western blot or qPCR.
-
Consider using a secondary, structurally different VHR inhibitor to confirm that the observed phenotype is due to VHR inhibition.
-
-
-
Question: My results from an MTT assay are inconsistent with other viability assays like trypan blue exclusion. Why might this be?
Answer:
-
Metabolic vs. Membrane Integrity Assays: The MTT assay measures metabolic activity, which is an indirect measure of cell viability.[3][4] this compound, by modulating MAPK signaling, could alter the metabolic state of the cells without immediately compromising membrane integrity. This can lead to a discrepancy between the MTT assay and assays that measure membrane integrity, such as trypan blue.
-
Recommendations:
-
Use multiple, mechanistically different viability assays to get a comprehensive understanding of the cellular response to this compound.
-
Correlate viability data with markers of apoptosis (e.g., caspase-3 cleavage) or cell cycle arrest.
-
-
2. Conflicting Western Blot Results
-
Question: I am not seeing the expected increase in phosphorylated ERK (p-ERK) after treating my cells with this compound. What could be wrong?
Answer:
-
Basal p-ERK Levels: The basal level of p-ERK in your cell line might be low. VHR primarily dephosphorylates activated ERK, so if the pathway is not active, you may not see a significant change with VHR inhibition.
-
Feedback Loops and Crosstalk: The MAPK signaling pathway is subject to complex feedback regulation. Inhibition of VHR could activate negative feedback loops that dampen the increase in p-ERK. Furthermore, crosstalk with other signaling pathways might compensate for VHR inhibition.
-
Timing of Analysis: The increase in p-ERK following VHR inhibition can be transient. It is important to perform a time-course experiment to identify the optimal time point for observing the maximum effect.
-
Recommendations:
-
Stimulate the MAPK pathway with a growth factor (e.g., EGF or FGF) before or during this compound treatment.
-
Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to capture the peak of p-ERK induction.
-
Check the phosphorylation status of other MAPK pathway components, such as MEK, to pinpoint where the signaling is being modulated.
-
-
-
Question: I am seeing inconsistent loading control bands (e.g., GAPDH, β-actin) in my Western blots after this compound treatment. Is this expected?
Answer:
-
Cell Cycle Arrest: VHR inhibition can cause cell cycle arrest. The expression of some housekeeping genes can be affected by the cell cycle phase. If this compound is causing a significant portion of your cells to arrest in a particular phase, this could lead to changes in the expression of your loading control.
-
Recommendations:
-
Test multiple loading controls to find one that is stably expressed in your experimental model under the conditions of your experiment.
-
Normalize your protein of interest to the total protein loaded in each lane, for example by using a total protein stain like Ponceau S.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a potent and selective inhibitor of the Vaccinia H1-Related (VHR) dual-specificity phosphatase. VHR dephosphorylates and inactivates key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). By inhibiting VHR, this compound leads to an increase in the phosphorylation and activity of ERK and JNK, which can result in cell cycle arrest.
-
-
Q2: How selective is this compound?
-
A2: this compound has been shown to be selective for VHR over other phosphatases such as HePTP and MKP-1. However, comprehensive selectivity data against a broad panel of phosphatases and kinases is not extensively published. It is always recommended to empirically determine the optimal concentration for your specific cell line to minimize potential off-target effects.
-
-
Q3: At what concentration should I use this compound in my cell-based assays?
-
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment, typically in the range of 10 nM to 10 µM, to determine the IC50 for your biological endpoint of interest.
-
-
Q4: What are the expected phenotypic effects of VHR inhibition in cancer cells?
-
A4: The primary expected effect of VHR inhibition in cancer cells is cell cycle arrest, particularly at the G1/S and G2/M transitions. This can lead to a reduction in cell proliferation and, in some cases, the induction of senescence.
-
-
Q5: Can this compound affect other signaling pathways?
-
A5: Due to the interconnected nature of cellular signaling, it is possible that modulating the MAPK pathway with this compound could lead to crosstalk with other pathways. For example, the MAPK pathway is known to interact with pathways such as the PI3K/Akt and STAT signaling pathways. Any unexpected phenotypes should be investigated with this in mind.
-
Data Presentation
Table 1: Selectivity Profile of a VHR Inhibitor (Representative Data)
| Target | IC50 (nM) | Fold Selectivity vs. VHR |
| VHR | 18 | 1 |
| HePTP | >10,000 | >555 |
| MKP-1 | >10,000 | >555 |
| PTP1B | >20,000 | >1111 |
| CD45 | >20,000 | >1111 |
Note: This table is based on representative data for a selective VHR inhibitor. The exact selectivity profile of this compound may vary and should be confirmed experimentally where possible.
Experimental Protocols
1. Western Blotting for Phospho-ERK1/2 (p-ERK)
-
Objective: To measure the levels of phosphorylated ERK1/2 in response to this compound treatment.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Growth factor (e.g., EGF)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
If necessary, serum-starve cells for 4-6 hours to reduce basal p-ERK levels.
-
Treat cells with the desired concentrations of this compound or vehicle for the determined time course.
-
If stimulating, add a growth factor like EGF (e.g., 100 ng/mL) for the last 15 minutes of the inhibitor treatment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
Quantify band intensities and normalize p-ERK to total ERK.
-
2. Cell Viability Assessment using MTT Assay
-
Objective: To assess the effect of this compound on cell viability.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound or vehicle for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: VHR-regulated MAPK signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
minimizing VHR-IN-1 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VHR-IN-1, a potent and selective inhibitor of the Vaccinia H1-related (VHR) dual-specificity phosphatase (DUSP3). The following information is intended to help minimize cytotoxicity in normal cells and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the VHR phosphatase, with an IC50 of 18 nM.[1] VHR, also known as DUSP3, is a dual-specificity phosphatase that dephosphorylates and thereby inactivates key components of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2).[2][3] These kinases are crucial for cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting VHR, this compound leads to a sustained activation of ERK1/2 and JNK1/2, which can induce cell cycle arrest, particularly at the G1/S and G2/M transitions, and has been shown to inhibit the proliferation of cancer cells.[3]
Q2: I am observing high cytotoxicity in my normal/primary cell line. What are the possible causes and solutions?
High cytotoxicity in normal cells can be a significant concern. Several factors could contribute to this observation. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key considerations include:
-
Concentration: The concentration of this compound may be too high for your specific cell type.
-
Exposure Duration: Prolonged exposure can lead to increased cytotoxicity.
-
Cell Density: Low cell seeding density can increase the effective concentration of the inhibitor per cell.
-
Compound Purity: Impurities from synthesis may contribute to off-target toxicity.
-
Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to small molecule inhibitors.
Q3: How can I determine the optimal concentration of this compound for my experiments?
To determine the optimal concentration, it is essential to perform a dose-response experiment to establish the half-maximal inhibitory concentration (IC50) in your specific cancer cell line and a non-cancerous control cell line. This will help you identify a therapeutic window where you observe the desired effect on cancer cells with minimal impact on normal cells.
Q4: What is a selectivity index and how do I interpret it?
The selectivity index (SI) is a critical parameter for assessing the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 2 is considered to indicate selective toxicity against cancer cells.[4]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cells
Illustrative Data: this compound Cytotoxicity Profile
Disclaimer: The following data is illustrative and intended to provide a framework for experimental design and data interpretation. Actual IC50 values should be determined experimentally for your specific cell lines and conditions.
| Cell Line Type | Cell Line | Description | Illustrative IC50 (µM) |
| Normal | HFF-1 | Human Foreskin Fibroblast | 25 |
| MRC-5 | Human Lung Fibroblast | 30 | |
| PBMCs | Peripheral Blood Mononuclear Cells | > 50 | |
| Cancer | HeLa | Cervical Cancer | 2.5 |
| A549 | Lung Carcinoma | 5.0 | |
| MCF-7 | Breast Cancer | 4.0 |
Illustrative Selectivity Index (SI) of this compound
| Cancer Cell Line | Normal Cell Line for Comparison | Illustrative SI Value | Interpretation |
| HeLa | HFF-1 | 10 | Highly Selective |
| A549 | MRC-5 | 6 | Selective |
| MCF-7 | HFF-1 | 6.25 | Selective |
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Concentration Too High | Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and titrate up to determine the optimal concentration for your cell type. |
| Prolonged Exposure Time | Reduce the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the ideal exposure duration. |
| Low Cell Seeding Density | Ensure a consistent and optimal cell seeding density for your experiments. Refer to cell line-specific protocols. |
| Compound Purity | If possible, verify the purity of your this compound stock. Consider sourcing from a reputable supplier. |
| Off-Target Effects | While this compound is reported to be selective, off-target effects are possible. See the "Potential Off-Target Effects" section below. |
Issue 2: Lack of Efficacy in Cancer Cells
| Potential Cause | Recommended Action |
| Sub-optimal Concentration | Ensure the concentration of this compound is sufficient to inhibit VHR in your cancer cell line. Consult your dose-response curve. |
| Cell Line Resistance | Some cancer cell lines may have intrinsic resistance mechanisms. Consider testing on a panel of different cancer cell lines. |
| VHR Expression Levels | Verify the expression level of VHR (DUSP3) in your target cells. Low expression may result in a diminished effect of the inhibitor. |
| Compound Stability | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: VHR (DUSP3) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Cytotoxicity.
Caption: Troubleshooting Logic for High Cytotoxicity in Normal Cells.
Potential Off-Target Effects
While this compound is a selective inhibitor, it is crucial to consider potential off-target effects, especially when troubleshooting unexpected results. VHR belongs to the dual-specificity phosphatase (DUSP) family. While this compound has demonstrated selectivity for VHR, cross-reactivity with other DUSP family members or other phosphatases cannot be entirely ruled out at higher concentrations. If you suspect off-target effects are contributing to cytotoxicity, consider the following:
-
Counter-screening: Test this compound against a panel of related phosphatases to determine its selectivity profile.
-
Use a structurally different VHR inhibitor: Comparing the effects of two distinct inhibitors can help differentiate on-target from off-target effects.
-
Rescue experiments: If possible, overexpressing VHR in your cells could potentially rescue the cytotoxic phenotype, confirming an on-target effect.
References
Technical Support Center: Optimizing VHR-IN-1 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for VHR-IN-1 treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual-Specificity Phosphatase 3 (DUSP3), with an IC50 of 18 nM.[1] VHR is a protein tyrosine phosphatase that negatively regulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] Specifically, VHR dephosphorylates and thereby inactivates key kinases such as ERK, JNK, and p38.[2][4] By inhibiting VHR, this compound leads to sustained phosphorylation and activation of these MAP kinases, which can result in cell cycle arrest and reduced cell proliferation, particularly in cancer cells where VHR may be upregulated.
Q2: What is the recommended starting incubation time and concentration for this compound?
Based on published data, a significant inhibition of cell proliferation in cervical cancer cell lines (HeLa and CaSki) was observed with VHR inhibitors at a concentration of 20 µM for an incubation period as short as 24 hours. Therefore, a starting point for your experiments could be a 24-hour incubation. However, the optimal incubation time is highly dependent on the cell line, experimental endpoint (e.g., signaling pathway modulation vs. cell viability), and the concentration of this compound used. We strongly recommend determining the optimal time empirically for your specific system.
Q3: How do I design an experiment to determine the optimal incubation time for my specific cell line and experimental goal?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). The effect of the inhibitor can then be assessed by a relevant downstream assay, such as Western blotting for the phosphorylation of VHR targets like ERK (p-ERK) or a cell viability assay. The optimal incubation time is the point at which the desired effect reaches its maximum and plateaus. A detailed protocol for a time-course experiment is provided below.
Q4: I am not seeing the expected downstream effect after this compound treatment. What could be the issue?
Several factors could contribute to a lack of an observed effect. Here are a few troubleshooting steps:
-
Incubation Time: The incubation time may be too short for the effect to become apparent, or too long, leading to secondary effects or degradation of the compound. A time-course experiment is crucial.
-
Concentration: The concentration of this compound may be too low. Consider performing a dose-response experiment to determine the optimal concentration for your cell line.
-
Cell Density: High cell densities can lead to faster depletion of the inhibitor from the culture medium. Ensure you are using a consistent and appropriate cell seeding density.
-
Compound Stability: For long incubation periods (> 48 hours), consider the stability of this compound in your culture medium. It may be necessary to replenish the medium with fresh inhibitor.
-
Cell Line Specificity: The expression and importance of VHR can vary between cell lines. Confirm that your cell line expresses VHR and that the MAPK pathway is active.
Q5: How does this compound affect cell viability, and how should I account for this in my experiments?
This compound has been shown to inhibit the proliferation of cancer cells. Therefore, it is important to assess the cytotoxicity of the compound in your specific cell line, especially for longer incubation times. This can be done using standard cell viability assays such as MTT or CellTiter-Glo®. When studying the mechanism of action, it is advisable to use concentrations and incubation times that cause the desired molecular effect (e.g., increased p-ERK) without inducing widespread cell death, unless apoptosis is the intended endpoint.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Vaccinia H1-Related (VHR) Phosphatase / DUSP3 | |
| IC50 | 18 nM | |
| Reported Effective Concentration | 20 µM in HeLa and CaSki cells | |
| Reported Incubation Time | 24 hours for anti-proliferation effect |
Table 2: Example Data Layout for a Time-Course Experiment
| Time Point (hours) | This compound [µM] | p-ERK/total ERK Ratio (Fold Change) | Cell Viability (%) |
| 0 | 0 | 1.0 | 100 |
| 0 | 20 | 1.0 | 100 |
| 6 | 0 | - | - |
| 6 | 20 | - | - |
| 12 | 0 | - | - |
| 12 | 20 | - | - |
| 24 | 0 | - | - |
| 24 | 20 | - | - |
| 48 | 0 | - | - |
| 48 | 20 | - | - |
Experimental Protocols
Detailed Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol describes how to determine the optimal incubation time for this compound by measuring the phosphorylation of its downstream target, ERK, via Western blotting.
1. Cell Seeding:
- Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere and grow for 18-24 hours in a standard cell culture incubator (37°C, 5% CO2).
2. This compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 20 µM).
- Prepare a vehicle control (e.g., DMSO) at the same final concentration in the medium.
3. Cell Treatment and Incubation:
- Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
- Incubate the plates for various time points (e.g., 0, 2, 6, 12, 24, 48 hours). The "0 hour" time point should be harvested immediately after adding the compound.
4. Cell Lysis:
- At each time point, place the plates on ice and wash the cells once with ice-cold PBS.
- Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
5. Protein Quantification:
- Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
6. Western Blotting:
- Normalize the protein concentrations of all samples with lysis buffer.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
7. Data Analysis:
- Quantify the band intensities for p-ERK and total ERK using densitometry software.
- For each time point, calculate the ratio of p-ERK to total ERK.
- Normalize the ratios of the treated samples to the vehicle control at each corresponding time point.
- Plot the normalized p-ERK/total ERK ratio against the incubation time to determine the time point with the maximum effect.
Visualizations
Caption: this compound inhibits VHR, leading to sustained MAPK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases | Clinics [elsevier.es]
- 3. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent results with VHR-IN-1 in different cell lines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results with VHR-IN-1 in different cell lines. A significant source of variability arises from the compound's complex pharmacology, as it is often identified as CCT251545, a molecule with potent activity against multiple targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary target?
This compound (Compound SA1) is described as a potent and selective inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), with a biochemical IC50 of 18 nM.[1] VHR is a phosphatase that dephosphorylates and thereby inactivates key components of the MAPK signaling pathway, including ERK1/2 and JNK1/2.[2][3] Therefore, inhibition of VHR is expected to increase ERK and JNK phosphorylation.
Q2: What is the relationship between this compound and CCT251545?
This compound is also known as CCT251545. It is crucial to be aware that CCT251545 is also characterized as a potent and selective chemical probe for Cyclin-Dependent Kinase 8 (CDK8) and CDK19, with IC50 values of 7 nM and 6 nM, respectively.[4] CCT251545 is also a powerful inhibitor of WNT signaling, with an IC50 of 5 nM in WNT-reporter assays.[5] This dual identity is a primary reason for inconsistent cellular effects.
Q3: Why is there conflicting information about the target of this compound?
The conflicting reports arise because CCT251545 was developed and characterized through different screening programs. While one line of research identified it as a VHR inhibitor, another extensively characterized it as a selective CDK8/CDK19 inhibitor that blocks the WNT signaling pathway. This means the compound's effect in a given cell line can be driven by VHR inhibition, CDK8/19 inhibition, or both, depending on the cellular context.
Q4: How should I prepare and store this compound (CCT251545)?
The compound is typically supplied as a solid. For storage, follow the supplier's recommendations, which is often at room temperature in the continental US. For experiments, prepare a concentrated stock solution in fresh, anhydrous DMSO. For example, a 30 mg/mL (71.1 mM) stock in DMSO can be prepared. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration, which should typically be kept below 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guide
Q1: My results with this compound (CCT251545) are inconsistent across different cell lines. Why?
This is the most common issue and can be attributed to several factors:
-
Dominant Target Pathway: The primary reason for inconsistency is the compound's dual action.
-
In cell lines highly dependent on the MAPK pathway where VHR expression is a key regulator, you may observe effects consistent with VHR inhibition (e.g., increased p-ERK).
-
In cell lines driven by WNT signaling (especially colorectal cancer lines like SW620), the effects will likely be dominated by CDK8/19 inhibition.
-
The response in any given cell line is a function of the relative importance of these two pathways for its survival and proliferation.
-
-
Differential Target Expression: Cell lines express varying levels of VHR, CDK8, and CDK19. A cell line with low VHR expression may show a minimal response related to the MAPK pathway but could still be sensitive if it relies on CDK8/19.
-
Cellular Context and Genetic Background: The genetic makeup of each cell line dictates its signaling dependencies. For example, cells with mutations in the Ras-Raf-MEK-ERK pathway may respond differently to VHR inhibition than those with a wild-type pathway. Similarly, cells with APC mutations are often highly sensitive to WNT pathway inhibitors.
-
General Experimental Variability: Standard experimental factors can cause variability. This includes cell passage number, seeding density, confluence at the time of treatment, and incubation time.
Q2: I don't see an increase in phospho-ERK/JNK after this compound treatment. What could be wrong?
-
Primary Action is on CDK8/19: In your cell line, the compound's potent inhibition of CDK8/19 may be the dominant effect, with little to no consequence on the VHR-MAPK axis.
-
Low Basal VHR Activity: The cell line may have low endogenous VHR expression or activity, meaning there is little p-ERK/p-JNK suppression to reverse.
-
Incorrect Time Point: The increase in phosphorylation can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 8h) to find the optimal time point for detecting changes in phosphorylation.
-
Western Blotting Issues: Detecting phosphorylated proteins can be challenging. Ensure you are using fresh lysis buffer with phosphatase and protease inhibitors, blocking with BSA instead of milk (as milk contains phosphoproteins), and working quickly on ice.
Q3: I'm observing a decrease in cell viability, but it doesn't correlate with VHR expression levels. What is happening?
-
WNT Pathway Inhibition: The observed cytotoxicity is most likely due to the inhibition of CDK8/19, leading to the suppression of WNT signaling, which is critical for the proliferation of many cancer cell lines.
-
Off-Target Effects: At higher concentrations (typically >10 µM), all small molecule inhibitors can have off-target effects that lead to cytotoxicity independent of their primary targets. Always perform dose-response experiments to determine the specific potency in your system.
Q4: How can I determine which pathway is being affected in my cell line?
To dissect the mechanism in your specific cell line, you should probe for key downstream markers of both pathways simultaneously.
-
Assess VHR/MAPK Pathway: Use Western blotting to measure the levels of phospho-ERK1/2 (p-ERK) and phospho-JNK (p-JNK) . An increase in these markers upon treatment suggests VHR inhibition. Always compare to total ERK and JNK levels.
-
Assess CDK8/19 Pathway: Use Western blotting to measure phospho-STAT1 (Ser727) , a known substrate of CDK8. A decrease in this marker indicates CDK8/19 inhibition. Compare to total STAT1 levels. Alternatively, if you have a cell line with a WNT reporter system (e.g., TOP/FOP flash), you can directly measure the inhibition of WNT signaling.
Quantitative Data Summary
The reported cellular activity for CCT251545 (this compound) varies significantly depending on the cell line and the measured endpoint.
| Cell Line | Assay Endpoint | IC50 / GI50 (µM) | Implied Target Pathway |
| 7dF3 | WNT Signaling Reporter | 0.005 | CDK8/19 |
| COLO 205 | WNT Signaling Reporter | 0.035 | CDK8/19 |
| SW620 | Growth Inhibition | Not specified, but sensitive | CDK8/19 |
| A2780 | Growth Inhibition (72h) | 35.85 | Non-specific/Off-target |
| HeLa | Cell Proliferation Inhibition | Significant at 20 µM (24h) | VHR |
| CaSki | Cell Proliferation Inhibition | Significant at 20 µM (24h) | VHR |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol measures metabolically active cells, which can reduce non-fluorescent resazurin to fluorescent resorufin.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a "vehicle control" with the same final concentration of DMSO as your highest drug concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Add resazurin-based reagent (e.g., CellTiter-Blue®) to each well, typically 10-20% of the well volume.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blotting for Target Engagement
This protocol is designed to assess the phosphorylation status of key proteins in both the MAPK and CDK8/19 pathways.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat with this compound at various concentrations and for different time points (a short time course, e.g., 30 min to 4 hours, is recommended for phosphorylation events).
-
Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the lysate, collect it, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Probe separate membranes for:
-
Phospho-ERK1/2 (p44/42 MAPK)
-
Phospho-STAT1 (Ser727)
-
Loading control (e.g., GAPDH or β-Actin)
-
-
Washing and Secondary Antibody: Wash the membrane 3 times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To probe for total protein on the same membrane, incubate the membrane in a stripping buffer to remove the first set of antibodies. After stripping, wash, re-block, and probe with antibodies for Total ERK1/2 and Total STAT1.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each lane.
Visualizations
Caption: VHR/MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: VHR-IN-1 Interference with Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the VHR phosphatase inhibitor, VHR-IN-1, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Vaccinia H1-Related (VHR) dual-specificity phosphatase.[1] VHR is a negative regulator of the MAPK signaling pathway, specifically dephosphorylating and inactivating ERK and JNK kinases. By inhibiting VHR, this compound can modulate these signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis.
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. This interference can stem from the compound's intrinsic optical properties, leading to either false-positive or false-negative results. The two primary mechanisms of interference are autofluorescence and fluorescence quenching.
Q3: What is autofluorescence and how can it affect my results?
Autofluorescence is the natural tendency of a molecule to emit light upon excitation. If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can artificially increase the measured signal, potentially masking true inhibitory effects or creating the appearance of activation.
Q4: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur if the absorbance spectrum of this compound overlaps with the excitation or emission spectrum of your fluorophore (a phenomenon known as the inner filter effect). This can lead to an underestimation of the true signal, potentially mimicking or exaggerating an inhibitory effect.
Q5: How can I determine if this compound is interfering with my assay?
The first and most critical step is to run proper controls. A "compound-only" control, where this compound is added to the assay buffer without the biological target, is essential. A significant signal in this control is a strong indicator of autofluorescence. To assess quenching, you can measure the fluorescence of your fluorophore with and without this compound. A decrease in fluorescence in the presence of the compound suggests quenching.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating interference from this compound in your fluorescence-based assays.
Problem 1: Unexpectedly High Fluorescence Signal
-
Possible Cause: this compound is autofluorescent at your assay's wavelengths.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in your assay buffer.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile.
-
Change Fluorophore: If there is significant spectral overlap, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from this compound. Based on the predicted spectral properties of this compound, consider red-shifted dyes.
-
Utilize Time-Resolved FRET (TR-FRET): TR-FRET assays have a time delay between excitation and detection, which can minimize interference from short-lived autofluorescence of small molecules.
-
Problem 2: Unexpectedly Low Fluorescence Signal
-
Possible Cause: this compound is quenching the fluorescence of your reporter.
-
Troubleshooting Steps:
-
Measure this compound Absorbance: Determine the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore indicates a high potential for the inner filter effect.
-
Perform a Quenching Control: Incubate your fluorophore with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in signal confirms quenching.
-
Reduce Compound Concentration: If experimentally feasible, lower the concentration of this compound to minimize quenching.
-
Select a Different Fluorophore: Choose a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
-
Problem 3: High Variability Between Replicates
-
Possible Cause: this compound may be precipitating in your assay buffer at the concentrations used.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine your assay plate for any signs of precipitation.
-
Solubility Assessment: Determine the solubility of this compound in your specific assay buffer.
-
Modify Buffer Composition: If solubility is an issue, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your buffer to improve solubility. Always test the effect of the detergent on your assay in a separate control experiment.
-
Data Presentation
Table 1: Predicted Spectral Properties of this compound and Potential for Interference with Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Predicted this compound Absorbance Overlap | Predicted this compound Fluorescence Overlap | Potential for Interference | Mitigation Strategy |
| FITC | 495 | 519 | Moderate | Low | Moderate (Quenching) | Consider red-shifted alternatives. |
| GFP (eGFP) | 488 | 509 | Moderate | Low | Moderate (Quenching) | Consider red-shifted alternatives. |
| TR-FRET (Europium Donor) | 340 | 615 | High | Low | High (Quenching of donor) | Perform careful controls; consider alternative non-FRET assays. |
| RFP (mCherry) | 587 | 610 | Low | Low | Low | Good alternative to green fluorophores. |
| Cy5 | 650 | 670 | Low | Low | Low | Good alternative for red-shifted detection. |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
-
Prepare a serial dilution of this compound in your assay buffer, starting from your highest experimental concentration.
-
Dispense the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank.
-
Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your main assay.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing this compound-Induced Quenching
-
Prepare solutions containing your fluorophore at a fixed concentration in your assay buffer.
-
Add a serial dilution of this compound to these solutions. Include a control with no this compound.
-
Incubate the samples under the same conditions as your main assay.
-
Measure the fluorescence intensity.
-
Plot the fluorescence intensity against the this compound concentration. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: this compound inhibits VHR, a phosphatase that negatively regulates the MAPK signaling pathway.
Caption: A decision-making workflow for troubleshooting this compound interference in fluorescence assays.
References
addressing batch-to-batch variability of VHR-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the VHR (Vaccinia H1-Related) phosphatase inhibitor, VHR-IN-1. A primary focus is to address potential batch-to-batch variability to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the VHR dual-specificity phosphatase (DUSP3).[1] It has been shown to inhibit the proliferation of cervix cancer cells and exhibits anti-tumor activity.[1] The IC50 of this compound for VHR phosphatase is 18 nM.[1] VHR is known to dephosphorylate and inactivate key signaling proteins involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK). By inhibiting VHR, this compound can lead to a sustained activation of these pathways, ultimately impacting cellular processes.
Q2: I am seeing inconsistent results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a known challenge in the production of small molecules and can stem from several factors, including differences in purity, the presence of polymorphs, variations in residual solvent content, or the presence of by-products from synthesis.[2][3] These variations can affect the compound's solubility, stability, and ultimately its biological activity in your experiments. It is crucial to implement quality control measures for each new batch to mitigate these issues.
Q3: How should I prepare my stock solution of this compound?
A3: For initial use, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). From this stock, you can make serial dilutions into your aqueous experimental medium. It is important to ensure the final concentration of the organic solvent in your assay is low (typically less than 0.5% v/v) to avoid solvent-induced artifacts.
Q4: What are the best practices for storing this compound?
A4: this compound should be stored according to the manufacturer's recommendations, which is typically at room temperature in the continental US, although this may vary elsewhere. For long-term storage and to maintain stability, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
Possible Cause: The purity, solubility, or intrinsic activity of the this compound batches may differ.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Protocol: For each new batch, obtain a Certificate of Analysis (CoA) from the supplier. If possible, independently verify the identity and purity using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Expected Outcome: The purity should be consistent across batches and ideally >95%. The molecular weight should match the expected value for this compound.
-
-
Perform a Dose-Response Curve:
-
Protocol: Test a wide range of concentrations for each batch in your primary functional assay (e.g., a cell proliferation assay).
-
Expected Outcome: A clear dose-dependent effect should be observed. The IC50 values obtained for different batches should be comparable. A significant shift in the IC50 value suggests a difference in the active concentration of the compound between batches.
-
-
Assess Target Engagement:
-
Protocol: Use a technique like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its target, VHR, in your cells.
-
Methodology:
-
Treat intact cells with different batches of this compound at the same concentration, including a vehicle control.
-
Heat the cell lysates at a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble VHR protein remaining at each temperature using Western blotting.
-
-
Expected Outcome: All active batches of this compound should show increased thermal stability of VHR compared to the vehicle control.
-
Issue 2: Poor Solubility or Precipitation in Aqueous Media
Possible Cause: this compound, like many small molecule inhibitors, may have limited aqueous solubility.
Troubleshooting Steps:
-
Optimize Stock Solution and Dilution:
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Vortex vigorously to ensure complete dissolution. Perform serial dilutions in your final aqueous buffer, ensuring thorough mixing at each step.
-
Expected Outcome: A clear solution with no visible precipitate.
-
-
Test Alternative Solvents:
-
Protocol: If DMSO is not suitable for your experimental system, test other organic solvents such as ethanol, methanol, or dimethylformamide (DMF).
-
Expected Outcome: The compound dissolves completely in an alternative solvent that is compatible with your assay.
-
-
pH Adjustment:
-
Protocol: For ionizable compounds, adjusting the pH of the final aqueous medium can improve solubility. Prepare a series of buffers with different pH values and test the solubility of this compound in each.
-
Expected Outcome: Identification of a pH that enhances solubility without compromising the biological assay.
-
Data Presentation
| Parameter | Reported Value | Source |
| Target | VHR (DUSP3) | |
| IC50 | 18 nM | |
| Biological Activity | Inhibition of cervix cancer cell proliferation |
Experimental Protocols
Protocol: Quality Control of a New this compound Batch
-
Visual Inspection: Visually inspect the solid compound for any changes in color or morphology compared to previous batches.
-
Solubility Test:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Vortex for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes and check for any pellet. A clear supernatant indicates good solubility.
-
-
Purity and Identity Verification (if equipment is available):
-
Analyze the compound using HPLC to determine purity.
-
Confirm the molecular weight using mass spectrometry.
-
-
Functional Assay:
-
Perform a dose-response experiment in a sensitive cell line and compare the IC50 value to that of a previously validated batch.
-
Visualizations
Caption: this compound inhibits VHR, leading to sustained ERK activation.
Caption: Quality control workflow for new batches of this compound.
Caption: Flowchart for troubleshooting inconsistent results with this compound.
References
Technical Support Center: VHR-IN-1 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of VHR-IN-1, a potent and selective VHR (Vaccinia H1-Related) phosphatase inhibitor. Given the limited availability of specific in vivo data for this compound, this guide is based on established principles for small molecule inhibitors and provides a framework for systematic investigation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its therapeutic rationale?
This compound is a selective inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3). VHR/DUSP3 is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK).[1] By inhibiting VHR, this compound is expected to increase the phosphorylation and activation of ERK and JNK, leading to cell cycle arrest and reduced proliferation in cancer cells where these pathways are dysregulated.[1] The therapeutic rationale is based on the observation that VHR is overexpressed in some cancers, and its inhibition could represent a targeted therapeutic strategy.
Q2: What are the primary challenges in translating the in vitro potency of this compound to in vivo efficacy?
Translating in vitro potency to in vivo efficacy for small molecule inhibitors like this compound is a common challenge in drug development.[2][3] Key hurdles include:
-
Poor Pharmacokinetics: This encompasses absorption, distribution, metabolism, and excretion (ADME) properties. Low oral bioavailability, rapid metabolism, and/or rapid excretion can prevent the compound from reaching and maintaining therapeutic concentrations at the tumor site.
-
Suboptimal Formulation: Poor solubility of the compound can lead to low absorption. The choice of vehicle and formulation strategy is critical for achieving adequate exposure.[4]
-
Off-Target Effects: At higher concentrations required for in vivo studies, the inhibitor might interact with unintended targets, leading to toxicity and limiting the achievable therapeutic window.
-
Tumor Microenvironment: The complexity of the tumor microenvironment, including factors like poor vascularization and high interstitial fluid pressure, can limit drug penetration into the tumor tissue.
Q3: Are there any known in vivo studies or pharmacokinetic data for this compound?
Currently, publicly available, detailed in vivo efficacy and pharmacokinetic studies specifically for this compound are limited. Therefore, researchers should consider the initial in vivo experiments as exploratory and focus on establishing a suitable formulation and determining the maximum tolerated dose (MTD) before embarking on large-scale efficacy studies.
Troubleshooting Guide: Improving this compound In Vivo Efficacy
This guide addresses common issues encountered during in vivo experiments with this compound and provides a systematic approach to troubleshooting.
Issue 1: Lack of Tumor Growth Inhibition Despite Potent In Vitro Activity
If this compound shows high potency in cell-based assays but fails to inhibit tumor growth in animal models, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Drug Exposure | 1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to measure plasma and tumor concentrations of this compound over time after administration. Key parameters to assess are Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life. | Determine if the drug concentrations in plasma and, more importantly, in the tumor tissue reach levels comparable to the in vitro IC50 or EC50 values. |
| 2. Formulation Optimization: If PK data reveals low exposure, explore alternative formulation strategies to improve solubility and absorption. | An improved formulation should lead to higher plasma and tumor drug concentrations. | |
| 3. Dose Escalation: If the initial doses are well-tolerated, perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Efficacy studies should be conducted at or near the MTD. | Identify a dose that provides a balance between efficacy and acceptable toxicity. | |
| Poor Target Engagement | 1. Pharmacodynamic (PD) Biomarker Analysis: Measure the phosphorylation status of VHR targets (e.g., p-ERK, p-JNK) in tumor tissue from treated animals. | An effective dose of this compound should lead to a sustained increase in the phosphorylation of its downstream targets. |
| 2. Correlate PK with PD: Analyze the relationship between drug concentration in the tumor and the level of target modulation. | Establish a clear link between drug exposure and biological effect at the target site. | |
| Drug Resistance | 1. Investigate Resistance Mechanisms: If target engagement is confirmed but there is still no efficacy, consider potential resistance mechanisms such as activation of alternative signaling pathways. | Identification of bypass pathways may suggest rational combination therapies. |
Issue 2: Significant Toxicity Observed at Doses Required for Efficacy
Toxicity can be a major limiting factor for the therapeutic window of a small molecule inhibitor.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. In Vitro Selectivity Profiling: Screen this compound against a panel of other phosphatases and kinases to identify potential off-targets. | A selectivity profile will reveal if the compound interacts with other proteins that could mediate toxicity. |
| 2. Dose Fractionation: Administer the total daily dose in two or more smaller doses to reduce peak plasma concentrations (Cmax) while maintaining the total exposure (AUC). | This may mitigate toxicities associated with high peak drug levels. | |
| On-Target Toxicity | 1. Tissue-Specific Biomarker Analysis: Investigate the expression and activity of VHR and its downstream targets in tissues exhibiting toxicity. | Determine if the observed toxicity is a direct result of inhibiting VHR in normal tissues. |
| 2. Refine Dosing Schedule: Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery of normal tissues. | An optimized schedule may improve the therapeutic index by separating efficacy from toxicity. |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model (e.g., mouse strain, tumor model) as intended for the efficacy studies. A typical cohort size is 3-4 animals per time point.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (see formulation strategies below). Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing. At the final time point, collect tumor tissue.
-
Sample Processing and Analysis: Process blood to obtain plasma. Extract this compound from plasma and homogenized tumor tissue. Quantify the concentration of this compound using a validated analytical method such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Plot the plasma and tumor concentration-time profiles and calculate key PK parameters.
Protocol 2: Formulation Strategies for Poorly Soluble Compounds
For compounds with low aqueous solubility, consider the following formulation approaches to enhance oral bioavailability:
| Formulation Strategy | Methodology | Considerations |
| Co-solvent Systems | Dissolve the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG400) and water or saline. | Simple to prepare but may have limited in vivo stability and can cause irritation at high concentrations of the organic solvent. |
| Suspensions | Reduce the particle size of the compound (micronization or nanosizing) and suspend it in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). | Can improve dissolution rate and absorption. Particle size distribution is a critical parameter. |
| Lipid-Based Formulations | Dissolve the compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). | Can significantly enhance solubility and absorption, particularly for lipophilic compounds. The formulation needs to be carefully optimized. |
| Amorphous Solid Dispersions | Disperse the compound in a polymeric carrier in an amorphous state using techniques like spray drying or hot-melt extrusion. | Increases the dissolution rate and apparent solubility. Requires specialized equipment and formulation expertise. |
Visualizations
VHR/DUSP3 Signaling Pathway
Caption: VHR/DUSP3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving In Vivo Efficacy
Caption: A systematic workflow for optimizing the in vivo efficacy of this compound.
References
- 1. Dual-Specificity Protein Phosphatases Targeting Extracellular Signal-Regulated Kinases: Friends or Foes in the Biology of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. upm-inc.com [upm-inc.com]
Validation & Comparative
VHR-IN-1 in Focus: A Comparative Guide to Vaccinia H1-Related Phosphatase Inhibitors
For Immediate Publication
A Deep Dive into the Potency and Mechanisms of VHR Inhibitors for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of VHR-IN-1 and other inhibitors of Vaccinia H1-Related (VHR) phosphatase, a critical regulator in cellular signaling pathways. This document summarizes key quantitative data, details experimental methodologies for potency determination, and visualizes the complex signaling networks and experimental workflows.
Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), is a key player in regulating cellular processes by dephosphorylating and thereby inactivating key signaling proteins. Primarily, VHR targets the mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2)[1]. The dysregulation of VHR has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The loss of VHR can lead to cell cycle arrest, suggesting that its inhibition could be a viable strategy to halt the growth of cancer cells[1].
This compound, also known as compound SA1, has emerged as a potent and selective inhibitor of VHR, demonstrating significant anti-proliferative effects in cancer cell lines[1]. This guide will compare the potency of this compound with other known VHR inhibitors, providing researchers with the necessary data to make informed decisions for their studies.
Comparative Potency of VHR Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of other identified VHR inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds. A lower value indicates higher potency.
| Compound Name/ID | IC50 (µM) | Ki (µM) | Notes |
| This compound (ML113/CID-6161281) | 0.018[1] | <20[1] | A potent and selective multidentate inhibitor. |
| GATPT | 2.92 | 2.54 | Identified through virtual and NMR-based screening. |
| SBP-4929 | 4.1 ± 1.8 | - | A fluorine-containing probe compound. |
| CID-2932059 | 3.7 | - | Identified from a high-throughput screening campaign. |
| CID-1210330 | 4.7 | - | Identified from a high-throughput screening campaign. |
| AP1 | 56.95 | - | |
| AP2 | 100.51 | - | |
| AP3 | 45.84 | - | |
| AP4 | 26,200 | - |
Experimental Protocols
The determination of inhibitor potency is crucial for drug discovery and development. Below are detailed methodologies for key experiments cited in the comparison of VHR inhibitors.
In Vitro VHR Inhibition Assay (Fluorogenic)
This protocol outlines a continuous (kinetic) fluorescence-based assay to determine the IC50 values of VHR inhibitors.
Materials:
-
Recombinant human VHR enzyme
-
Assay Buffer (AB): 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Fluorogenic substrate: 3-O-methylfluorescein phosphate (OMFP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Test compounds (VHR inhibitors) dissolved in DMSO
-
384-well or 1536-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme Preparation: Dilute the recombinant VHR enzyme in Assay Buffer to a suitable final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the microplate, add the test compound solution. b. Add the diluted VHR enzyme solution to all wells except for the negative control (no enzyme). c. Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate (OMFP or DiFMUP) to all wells. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for VHR.
-
Data Acquisition: Immediately after substrate addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for OMFP) kinetically over a period of time (e.g., 30-60 minutes) at room temperature.
-
Data Analysis: a. Calculate the initial reaction rates (slopes) from the linear portion of the kinetic curves. b. Normalize the reaction rates relative to the positive control (enzyme with no inhibitor) and negative control (no enzyme). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing the Landscape of VHR Inhibition
To better understand the context of VHR inhibition, the following diagrams illustrate the key signaling pathways regulated by VHR and a typical experimental workflow for inhibitor screening.
Caption: VHR signaling pathway.
Caption: VHR inhibitor screening workflow.
References
Target Validation Showdown: VHR-IN-1 vs. VHR siRNA Knockdown
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery, rigorous target validation is paramount to success. Vaccinia H1-Related (VHR) phosphatase, a dual-specificity phosphatase also known as DUSP3, has emerged as a compelling therapeutic target in various diseases, including cancer. Its role in regulating key signaling pathways, such as the MAPK/ERK and JNK cascades, positions it as a critical node in cellular proliferation and survival. Researchers seeking to validate VHR as a target typically employ one of two powerful techniques: small molecule inhibition with compounds like VHR-IN-1 or genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their specific needs.
At a Glance: this compound vs. VHR siRNA
| Feature | This compound (Chemical Inhibition) | VHR siRNA (Genetic Knockdown) |
| Mechanism of Action | Directly binds to the active site of the VHR protein, inhibiting its phosphatase activity.[1] | Induces degradation of VHR mRNA, preventing the synthesis of the VHR protein. |
| Mode of Action | Post-translational modification (inhibition of enzyme function). | Pre-translational modification (inhibition of gene expression). |
| Effect on VHR Protein | Does not reduce the total amount of VHR protein. | Reduces the total amount of VHR protein. |
| Onset of Action | Rapid, typically within minutes to hours of treatment. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours).[2] |
| Duration of Effect | Transient and reversible upon removal of the inhibitor. | Can be transient or stable depending on the experimental design (e.g., transient transfection vs. stable expression). |
| Specificity | Can have off-target effects on other phosphatases or kinases. The selectivity of this compound has been evaluated against some other phosphatases like HePTP and MKP-1.[1] | Can have off-target effects due to miRNA-like activity, affecting unintended mRNA transcripts.[3][4] |
| Ease of Use | Simple to add to cell culture media. | Requires transfection optimization for each cell type. |
| Typical Concentration | Nanomolar to low micromolar range (e.g., this compound has an in vitro IC50 of 18 nM). | Nanomolar range (e.g., 10-100 nM). |
Delving Deeper: Mechanism of Action and Signaling Pathways
VHR functions as a negative regulator of the MAPK signaling pathways by dephosphorylating and inactivating key kinases such as ERK and JNK. Both this compound and VHR siRNA aim to disrupt this function, leading to sustained activation of these pathways and subsequent cellular consequences.
References
- 1. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. targetingsystems.net [targetingsystems.net]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
VHR-IN-1 Specificity: A Comparative Analysis Against Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of the VHR Phosphatase Inhibitor, VHR-IN-1.
This guide provides a detailed comparison of the inhibitory activity of this compound against its primary target, Vaccinia H-1 Related (VHR) phosphatase, and other related phosphatases. The data presented here is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for similar in-house inhibitor specificity assessments.
Introduction to VHR and this compound
Vaccinia H-1 Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), is a key regulator of various cellular signaling pathways.[1][2] As a dual-specificity phosphatase, VHR can dephosphorylate both phosphotyrosine and phosphothreonine residues on its substrates.[2] Its primary targets include key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2), as well as receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and ErbB2.[3][4] Through the dephosphorylation and subsequent inactivation of these signaling molecules, VHR plays a crucial role in regulating processes like cell cycle progression, proliferation, and differentiation.
This compound is a potent and selective small-molecule inhibitor of VHR. Understanding its specificity is critical for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide presents quantitative data on the inhibitory profile of this compound and a related compound, VHR-IN-9, against a panel of phosphatases.
VHR Signaling Pathways
To fully appreciate the significance of a specific VHR inhibitor, it is essential to understand the signaling context in which VHR operates. The following diagram illustrates the central role of VHR in regulating the MAPK and ErbB signaling pathways.
Caption: VHR's role in key signaling pathways.
Comparative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound and the related compound VHR-IN-9 against a panel of phosphatases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Phosphatase Target | This compound IC50 | VHR-IN-9 IC50 | Phosphatase Family |
| VHR (DUSP3) | 18 nM | 270 nM | Dual-Specificity Phosphatase |
| MKP-1 (DUSP1) | 460 nM | 2.8 µM | Dual-Specificity Phosphatase |
| HePTP (PTPN7) | 620 nM | 2.4 µM | Protein Tyrosine Phosphatase |
| CD45 (PTPRC) | Not Reported | 1.8 µM | Protein Tyrosine Phosphatase |
| Cdc25A | Not Reported | > 10 µM | Dual-Specificity Phosphatase |
| PTP1B (PTPN1) | Not Reported | 2.2 µM | Protein Tyrosine Phosphatase |
Data for this compound and VHR-IN-9 were compiled from publicly available sources.
As the data indicates, this compound exhibits high potency against VHR with an IC50 of 18 nM. Its inhibitory activity against other tested phosphatases, such as MKP-1 and HePTP, is significantly lower, demonstrating a favorable selectivity profile.
Experimental Protocol: In Vitro Phosphatase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a panel of phosphatases. This method is based on a fluorescence-based assay that measures the dephosphorylation of a substrate.
Materials:
-
Purified recombinant phosphatases (VHR and other phosphatases for selectivity profiling)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of fluorescence detection (e.g., excitation at 355 nm and emission at 460 nm for DiFMUP)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of the appropriate phosphatase enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the DiFMUP substrate solution (pre-diluted in assay buffer) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near the Km for each respective enzyme.
-
-
Signal Detection:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Readings are typically taken every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for Specificity Profiling
The following diagram outlines the general workflow for validating the specificity of a phosphatase inhibitor like this compound.
Caption: Workflow for this compound specificity profiling.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a potent inhibitor of VHR with a high degree of selectivity against other tested phosphatases. This makes it a valuable tool for studying the biological functions of VHR and for investigating its potential as a therapeutic target. The provided experimental protocol and workflow offer a robust framework for researchers to independently validate the specificity of this compound or other inhibitors in their own laboratory settings. As with any inhibitor, it is recommended to use the lowest effective concentration in cell-based assays and to consider potential off-target effects, especially at higher concentrations.
References
- 1. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VHR/DUSP3 phosphatase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of VHR-IN-1 and Broad-Spectrum Phosphatase Inhibitors for Cellular Signaling Research
For researchers, scientists, and drug development professionals, the choice between a highly specific phosphatase inhibitor and a broad-spectrum cocktail is critical for obtaining accurate and interpretable results in the study of cellular signaling pathways. This guide provides a detailed comparison of VHR-IN-1, a selective inhibitor of Vaccinia H1-Related (VHR) dual-specificity phosphatase (DUSP3), and broad-spectrum phosphatase inhibitor cocktails, supported by experimental data and protocols.
The reversible phosphorylation of proteins is a fundamental mechanism regulating a vast array of cellular processes. Protein phosphatases, the enzymes that dephosphorylate proteins, are crucial in maintaining the balance of these signaling networks. When studying the phosphorylation status of a protein of interest, it is essential to prevent its dephosphorylation upon cell lysis. This is achieved by using phosphatase inhibitors. While broad-spectrum inhibitor cocktails offer a convenient way to inhibit a wide range of phosphatases, specific inhibitors like this compound provide a more targeted approach to dissecting the roles of individual phosphatases in signaling pathways.
Performance Comparison: this compound vs. Broad-Spectrum Inhibitors
The primary distinction between this compound and broad-spectrum phosphatase inhibitors lies in their specificity and, consequently, their application in research.
This compound is a potent and selective small molecule inhibitor of VHR, a dual-specificity phosphatase that plays a key role in the dephosphorylation and inactivation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and JNK1/2.[1][2] Its high selectivity allows for the specific investigation of VHR's role in various cellular processes, including cell cycle progression and oncogenesis.[2]
Broad-spectrum phosphatase inhibitor cocktails , such as the widely used PhosSTOP™, are proprietary mixtures of several different inhibitors.[3][4] These cocktails are designed to inhibit a wide range of phosphatases, including acid and alkaline phosphatases, as well as serine/threonine and tyrosine phosphatases. Their comprehensive nature makes them a common choice for routine sample preparation to preserve the overall phosphorylation state of proteins in cell lysates.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a representative broad-spectrum phosphatase inhibitor cocktail (PhosSTOP™). It is important to note that the exact concentrations and specific IC50 values for the components of proprietary cocktails are often not disclosed. The data for broad-spectrum inhibitors is typically presented as percentage inhibition of phosphatase classes.
Table 1: Potency and Selectivity of this compound
| Target Phosphatase | IC50 (nM) | Reference |
| VHR (DUSP3) | 18 | |
| MKP-1 | 2,800 | |
| CD45 | 1,800 | |
| Cdc25A | >10,000 | |
| PTP1B | 2,200 | |
| HePTP | 2,400 |
Table 2: Inhibitory Profile of a Broad-Spectrum Phosphatase Inhibitor Cocktail (PhosSTOP™)
| Phosphatase Class | Representative Phosphatases | Inhibition (%) | Reference |
| Acid Phosphatases | - | >95 | |
| Alkaline Phosphatases | - | >95 | |
| Serine/Threonine Phosphatases | PP1, PP2A | >95 | |
| Tyrosine Phosphatases (PTPs) | PTP | >90 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are methodologies for key experiments cited in the comparison of this compound and broad-spectrum phosphatase inhibitors.
In Vitro Phosphatase Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of an inhibitor required to reduce the activity of a purified phosphatase by 50% (IC50).
Materials:
-
Purified recombinant VHR phosphatase
-
This compound (or other inhibitor)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) for a colorimetric assay, or a fluorescent substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP))
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the purified VHR phosphatase to each well, except for the negative control wells.
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the phosphatase substrate to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a strong base for the pNPP assay).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is used to assess the effect of phosphatase inhibitors on the phosphorylation status of key signaling proteins within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
This compound or broad-spectrum phosphatase inhibitor cocktail
-
Stimulant (e.g., Epidermal Growth Factor (EGF) to activate the MAPK pathway)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with this compound or the broad-spectrum phosphatase inhibitor cocktail at the desired concentration for a specific time. Include a vehicle control.
-
Stimulate the cells with a growth factor like EGF for a short period (e.g., 10-15 minutes) to induce MAPK pathway activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).
-
Mandatory Visualizations
VHR (DUSP3) Signaling Pathway
The following diagram illustrates the role of VHR in the MAPK signaling pathway. VHR directly dephosphorylates and inactivates the MAP kinases ERK and JNK, which are key regulators of cell proliferation, differentiation, and apoptosis. VHR itself can be regulated by other kinases such as ZAP-70.
Experimental Workflow: Cellular Western Blot for Phospho-ERK
This diagram outlines the key steps in a western blot experiment to assess the impact of an inhibitor on ERK phosphorylation.
Logical Relationship: Specific vs. Broad-Spectrum Inhibition
This diagram illustrates the conceptual difference between using a specific inhibitor like this compound and a broad-spectrum inhibitor cocktail.
Conclusion
The choice between this compound and a broad-spectrum phosphatase inhibitor depends on the specific research question.
-
This compound is the ideal tool for elucidating the specific functions of VHR in cellular signaling. Its high potency and selectivity allow for targeted inhibition, minimizing off-target effects and enabling a clearer interpretation of experimental results related to VHR's role in health and disease.
-
Broad-spectrum phosphatase inhibitor cocktails are invaluable for general sample preparation where the primary goal is to preserve the overall phosphorylation state of the proteome. They are a convenient and effective way to prevent widespread dephosphorylation during cell lysis and protein extraction.
For researchers aiming to dissect the intricate details of signaling pathways, a specific inhibitor like this compound is indispensable. In contrast, for routine applications requiring general preservation of protein phosphorylation, a broad-spectrum cocktail is a practical and reliable choice. Understanding the distinct advantages and limitations of each approach is paramount for designing robust experiments and generating high-quality, reproducible data.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PhosSTOP™ sufficient for 10 10mL buffer preparations, sufficient for 20 10mL buffer preparations, suitable for tissue processing, suitable for immunoprecipitation (IP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. thomassci.com [thomassci.com]
VHR-IN-1: A Potential Adjuvant for Overcoming Cisplatin Resistance in Cervical Cancer
For Researchers, Scientists, and Drug Development Professionals
Cisplatin stands as a cornerstone in the treatment of cervical cancer; however, the development of resistance significantly curtails its long-term efficacy. This guide explores the potential of VHR-IN-1, a selective inhibitor of Vaccinia H1-Related (VHR) dual-specificity phosphatase, as a novel strategy to counteract cisplatin resistance in cervical cancer cells. While direct experimental data on this compound in cisplatin-resistant models is not yet available in published literature, this guide presents a hypothetical framework based on its known mechanism of action, alongside comparative data from other therapeutic alternatives.
The Rationale for Targeting VHR in Cisplatin-Resistant Cervical Cancer
VHR phosphatase (DUSP3) is a negative regulator of the MAPK/ERK signaling pathway, which is frequently implicated in cell proliferation and survival.[1][2] In several cervical cancer cell lines, VHR is found to be upregulated.[3] Inhibition of VHR by agents like this compound leads to cell cycle arrest and a reduction in cancer cell proliferation.[1][3] Given that hyperactivation of survival pathways can contribute to cisplatin resistance, it is hypothesized that inhibiting VHR could re-sensitize resistant cervical cancer cells to cisplatin-induced apoptosis.
Hypothetical Efficacy of this compound in Cisplatin-Resistant Cervical Cancer Cells
The following tables present hypothetical data from a proposed experiment to evaluate the efficacy of this compound in a cisplatin-resistant HeLa cell line (HeLa/DDP). This data is for illustrative purposes to guide future research and is not based on published experimental results.
Table 1: Comparative IC50 Values of this compound and Other Agents in Cisplatin-Resistant HeLa Cells (Hypothetical Data)
| Compound | IC50 in HeLa (μM) | IC50 in HeLa/DDP (μM) | Fold Resistance |
| Cisplatin | 8.5 | 32.2 | 3.8 |
| This compound | 15.2 | 18.5 | 1.2 |
| Fostamatinib | Not Available | 6.96 | Not Applicable |
| Caffeic Acid | >100 | 327 | Not Applicable |
Table 2: Synergistic Effect of this compound and Cisplatin in HeLa/DDP Cells (Hypothetical Data)
| Treatment | Cell Viability (%) | Combination Index (CI) |
| Cisplatin (10 μM) | 85 | - |
| This compound (5 μM) | 90 | - |
| Cisplatin (10 μM) + this compound (5 μM) | 55 | 0.75 (Synergistic) |
Comparison with Alternative Therapeutic Strategies
Several other agents have been investigated for their potential to overcome cisplatin resistance in cervical cancer. The following table summarizes published data on some of these alternatives.
Table 3: Efficacy of Alternative Agents in Combination with Cisplatin in Cervical Cancer Cells
| Alternative Agent | Cell Line | Effect with Cisplatin | Reference |
| Caffeic Acid | HeLa, CaSki | Synergistic growth inhibition and increased apoptosis | |
| Resveratrol | SiHa | Enhanced apoptosis and cell cycle arrest | |
| Sodium Butyrate | HeLa, SiHa | Enhanced apoptosis and inhibition of cell viability | |
| Curcumin | SiHaR (Cisplatin-Resistant) | Sensitized cells to cisplatin-induced cell killing | |
| Pentoxifylline | SiHaCIS-R (Cisplatin-Resistant) | Sensitized cells to cisplatin by inducing apoptosis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of studies investigating this compound in cisplatin-resistant cervical cancer.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cisplatin-sensitive (e.g., HeLa) and cisplatin-resistant (e.g., HeLa/DDP) cervical cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound, cisplatin, or their combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against VHR, p-ERK, total ERK, and β-actin overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound inhibits VHR, leading to sustained ERK phosphorylation and downstream signaling.
Caption: Workflow for evaluating this compound efficacy in cisplatin-resistant cells.
References
- 1. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multidentate Small-Molecule Inhibitors of Vaccinia H1-related (VHR) Phosphatase Decrease Proliferation of Cervix Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
For researchers engaged in signal transduction and drug discovery, the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of VHR-IN-1, a potent inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as Dual-Specificity Phosphatase 3 (DUSP3). We delve into its cross-reactivity with other members of the DUSP family, presenting available experimental data, outlining typical assay methodologies, and illustrating the signaling context of its primary target.
Selectivity Profile of this compound
This compound, also referred to as Compound SA1, has been identified as a potent and selective inhibitor of VHR/DUSP3 with an IC50 value of 18 nM.[1] While comprehensive screening data across the entire DUSP family is limited in publicly accessible literature, studies have established its selectivity over certain related phosphatases. This selectivity is crucial as DUSPs share a conserved catalytic domain, making the development of specific inhibitors a significant challenge.
The table below summarizes the known inhibitory activity and selectivity of this compound against VHR/DUSP3 and other phosphatases.
| Target Protein | Alternative Name | This compound IC50 | Selectivity Note |
| DUSP3 | VHR | 18 nM | Potent inhibitor [1] |
| DUSP1 | MKP-1 | Not specified | Reported to be selective over DUSP1[2] |
| HePTP | PTPN7 | Not specified | Reported to be selective over HePTP[2] |
VHR/DUSP3 in MAPK Signaling
VHR/DUSP3 is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] These pathways are central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. VHR/DUSP3 specifically dephosphorylates and thereby inactivates key kinases such as Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2). The dysregulation of VHR/DUSP3 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
Experimental Protocols
The determination of inhibitor potency and selectivity against DUSP proteins is typically conducted using in vitro phosphatase activity assays. A common method involves a colorimetric or fluorometric substrate that mimics the phosphotyrosine or phosphoserine/threonine residues of the native substrates.
In Vitro DUSP Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)
This assay measures the enzymatic activity of a DUSP protein by quantifying the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenolate, can be detected spectrophotometrically.
Materials:
-
Purified recombinant DUSP enzyme (e.g., VHR/DUSP3, DUSP1, DUSP5)
-
pNPP substrate solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, with 3 mM DTT and 0.1 mg/mL BSA)
-
This compound or other test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <2%) to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the DUSP enzyme to the wells of the 96-well plate. Then, add the various concentrations of the inhibitor (and a vehicle control, e.g., DMSO). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the pNPP substrate to each well.
-
Signal Detection: Immediately begin monitoring the absorbance at 405 nm using a microplate reader. Collect data at regular intervals for a defined period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of p-nitrophenolate formation) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for studying the biological functions of VHR/DUSP3 due to its high potency. While it has been reported to be selective against DUSP1 and HePTP, a comprehensive cross-reactivity profile across the wider DUSP family remains to be fully elucidated in the public domain. Researchers should exercise caution and independently validate the selectivity of this compound in their specific experimental context, particularly when studying signaling pathways where other DUSPs may play a role. The provided experimental protocol offers a standard method for such validation and for the screening of novel DUSP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming VHR-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of VHR-IN-1, a potent and selective inhibitor of Vaccinia H1-Related (VHR/DUSP3) phosphatase. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with alternative inhibitors.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3). VHR is a key regulator of cellular signaling pathways, primarily through the dephosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK.[1] By inhibiting VHR, this compound can modulate these pathways, which are often dysregulated in diseases like cancer. Confirming that this compound directly binds to and inhibits VHR within a cellular context is a critical step in its validation as a chemical probe and potential therapeutic agent.
Data Presentation: Comparison of VHR/DUSP3 Inhibitors
The following table summarizes the in vitro potency of this compound and other known VHR/DUSP3 inhibitors. This data allows for a direct comparison of their inhibitory activities.
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| This compound (ML113) | VHR/DUSP3 | 0.018 | in vitro enzymatic assay | [1] |
| GATPT | VHR/DUSP3 | 2.92 | in vitro enzymatic assay | [2] |
| SBP-4929 | VHR/DUSP3 | 4.1 | in vitro enzymatic assay | [3] |
| Compound 1 | VHR/DUSP3 | 3.7 | in vitro enzymatic assay | [4] |
| Compound 2 | VHR/DUSP3 | 4.7 | in vitro enzymatic assay | |
| RK-682 | VHR/DUSP3 | 2.0 | in vitro enzymatic assay |
Experimental Protocols
Two primary methods are recommended for confirming this compound target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and Western Blotting for downstream signaling effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HeLa or A549) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VHR protein by Western blotting using a VHR-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble VHR relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blot for Phosphorylated ERK (p-ERK)
Since VHR dephosphorylates and inactivates ERK, inhibiting VHR with this compound should lead to an increase in the levels of phosphorylated ERK (p-ERK).
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each condition. An increase in this ratio in this compound-treated cells compared to the control confirms target engagement and functional inhibition of VHR.
-
Mandatory Visualization
References
- 1. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Table 2, Inhibitory activities of compounds against VHRa - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 1, The inhibitory activities of compounds 1 -6 against VHRa - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHR-IN-1 and VHR-IN-9: Potency, Selectivity, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of two notable inhibitors of Vaccinia H1-Related (VHR) phosphatase, VHR-IN-1 and VHR-IN-9. VHR, also known as Dual Specificity Phosphatase 3 (DUSP3), is a key regulator of cellular signaling pathways, including the MAP kinase cascade, and is implicated in cell cycle progression and cancer. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways to aid in the selection and application of these research compounds.
At a Glance: Key Performance Metrics
A critical aspect of inhibitor selection is a clear understanding of its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and VHR-IN-9 against VHR and a panel of other phosphatases.
| Target Phosphatase | This compound (IC50) | VHR-IN-9 (IC50) |
| VHR (DUSP3) | 18 nM | 270 nM |
| MKP-1 | - | 2.8 µM |
| CD45 | - | 1.8 µM |
| Cdc25A | - | > 10 µM |
| PTP1B | - | 2.2 µM |
| HePTP | - | 2.4 µM |
Data sourced from Wu S, et al. J Med Chem. 2009.
In Vitro Efficacy: Inhibition of HeLa Cell Proliferation
Both this compound and VHR-IN-9 have been demonstrated to inhibit the proliferation of HeLa cervical cancer cells, a cell line in which VHR is upregulated. This anti-proliferative effect underscores the potential of VHR as a therapeutic target in oncology. While direct comparative IC50 values for cell proliferation are not detailed in the primary literature, both compounds show activity in decreasing the proliferation of these cancer cells.[1][2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
VHR Phosphatase Activity Assay
This assay quantifies the enzymatic activity of VHR and the inhibitory potential of the compounds.
Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 3-O-methylfluorescein phosphate (OMFP), by VHR. The resulting fluorescent product is directly proportional to the enzyme's activity.
Protocol:
-
Reagents:
-
VHR enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (OMFP)
-
Inhibitors: this compound, VHR-IN-9 dissolved in DMSO
-
Stop Solution: Biomol Green reagent
-
-
Procedure:
-
VHR enzyme is incubated with varying concentrations of the inhibitors (this compound or VHR-IN-9) in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the OMFP substrate.
-
The reaction is allowed to proceed at room temperature for a defined period.
-
The reaction is terminated by the addition of Biomol Green reagent, which detects the released phosphate.
-
The absorbance is measured at 620 nm using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HeLa Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Protocol:
-
Reagents:
-
HeLa cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound and VHR-IN-9
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
HeLa cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or VHR-IN-9 and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes described, the following diagrams are provided.
Caption: VHR (DUSP3) signaling pathway and points of inhibition by this compound and VHR-IN-9.
Caption: Experimental workflow for the evaluation of this compound and VHR-IN-9.
References
- 1. Multidentate small-molecule inhibitors of vaccinia H1-related (VHR) phosphatase decrease proliferation of cervix cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidentate Small-Molecule Inhibitors of Vaccinia H1-related (VHR) Phosphatase Decrease Proliferation of Cervix Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Guide to VHR-IN-1 and Chemotherapy Co-administration
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance therapeutic efficacy and overcome drug resistance. This guide explores the promising, yet largely uninvestigated, synergistic potential of VHR-IN-1, a selective inhibitor of Vaccinia H1-Related (VHR) dual-specificity phosphatase (DUSP3), when combined with conventional chemotherapy drugs. While direct experimental data on such combinations are not yet available in published literature, this document provides a comprehensive framework for researchers to design and execute studies to evaluate these potential synergies.
The Rationale for Combination: Targeting the MAPK Pathway
VHR phosphatase is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically dephosphorylating and inactivating key kinases such as Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK)[1][2][3]. Dysregulation of the MAPK pathway is a common feature in many cancers, contributing to uncontrolled cell proliferation, survival, and resistance to chemotherapy[4][5].
By inhibiting VHR, this compound is expected to prolong the activation of ERK and JNK. While sustained MAPK signaling can have context-dependent roles, in combination with chemotherapy-induced cellular stress, it is hypothesized to push cancer cells towards apoptosis. Many chemotherapeutic agents induce DNA damage and cellular stress, which in turn can activate the JNK pathway, a critical mediator of apoptosis. However, cancer cells can develop resistance mechanisms that dampen these pro-apoptotic signals. This compound, by preventing the deactivation of JNK, could potentially lower the threshold for chemotherapy-induced apoptosis, leading to a synergistic anti-cancer effect.
Investigating Synergy: A Proposed Experimental Guide
To systematically evaluate the synergistic effects of this compound with chemotherapy, a series of in vitro experiments are proposed. This guide outlines the necessary protocols and data analysis methods.
I. Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound and chemotherapy drugs, both individually and in combination, and to quantify the level of synergy.
Experimental Protocol:
-
Cell Culture: Select a panel of relevant cancer cell lines. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a dose-response matrix. Treat cells with a range of concentrations of this compound alone, a selected chemotherapy drug (e.g., cisplatin, doxorubicin, paclitaxel, or gemcitabine) alone, and combinations of both drugs at various fixed ratios or a matrix of concentrations.
-
Include untreated cells as a negative control and cells treated with vehicle (e.g., DMSO) as a solvent control.
-
Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each drug alone and for the combinations.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction (synergy, additivity, or antagonism). A CI value less than 1 indicates synergy.
-
Data Presentation:
The quantitative data should be summarized in a clear and concise table. Below is a template for presenting the results.
| Cancer Cell Line | Chemotherapy Drug | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination IC50 (this compound + Chemo) | Combination Index (CI) at ED50 |
| Example: A549 | Cisplatin | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Example: MCF-7 | Doxorubicin | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Example: HeLa | Paclitaxel | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Example: PANC-1 | Gemcitabine | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Note: This table is a template. The actual values would be determined from experimental data.
II. Apoptosis Assessment
Objective: To determine if the synergistic cytotoxicity observed is due to an increase in apoptosis.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound, a chemotherapy drug, and the combination at concentrations determined to be synergistic from the cell viability assays. Include untreated and vehicle-treated controls.
-
Annexin V/Propidium Iodide (PI) Staining:
-
After the treatment period, harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for all treatment conditions.
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
-
III. Mechanistic Investigation: Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the MAPK signaling pathway.
Experimental Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells at different time points to capture signaling events and extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against key proteins in the MAPK pathway, including phosphorylated and total forms of ERK and JNK. Also, probe for markers of apoptosis such as cleaved caspase-3 and PARP. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the activation status of ERK and JNK, and the levels of apoptosis markers across the different treatment groups.
-
Visualizing the Concepts
To aid in the understanding of the proposed mechanisms and experimental workflows, the following diagrams are provided.
Conclusion
While direct experimental evidence is pending, the inhibition of VHR phosphatase by this compound presents a compelling strategy to potentiate the efficacy of conventional chemotherapy. By preventing the deactivation of pro-apoptotic MAPK signaling, this compound may synergistically enhance cancer cell death when combined with chemotherapy. This guide provides a robust framework for researchers to explore this promising therapeutic avenue, with the ultimate goal of developing more effective combination therapies for cancer treatment. The provided protocols and visualization tools are intended to facilitate the design and interpretation of these crucial experiments.
References
- 1. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dusp3 deletion in mice promotes experimental lung tumour metastasis in a macrophage dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ERK is a Pivotal Player of Chemo-Immune-Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating VHR-IN-1's Anti-Tumor Efficacy in 3D Spheroid Cultures: A Comparative Guide
The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) spheroid models represents a significant advancement in preclinical cancer research. 3D spheroids more accurately recapitulate the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration barriers. This guide provides a comparative overview of the anti-tumor effects of VHR-IN-1, a potent and selective inhibitor of Vaccinia H1-Related (VHR) phosphatase, within the context of 3D spheroid cultures. Due to the limited availability of specific experimental data for this compound in 3D models in the public domain, this guide leverages data from studies on other inhibitors targeting the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, which VHR regulates.
VHR is a dual-specificity phosphatase that plays a crucial role in cell signaling by dephosphorylating and thereby inactivating key components of the MAPK pathway, specifically Extracellular signal-Regulated Kinase (ERK) 1/2 and c-Jun N-terminal Kinase (JNK) 1/2.[1] Inhibition of VHR is a promising strategy to impede cancer cell proliferation.[1][2] this compound has been identified as a potent VHR inhibitor with an IC50 of 18 nM and has demonstrated anti-proliferative activity in cervical cancer cell lines.[2]
Comparative Data on MAPK Pathway Inhibitors in 3D Spheroid Cultures
To contextualize the potential efficacy of this compound in 3D tumor models, the following table summarizes the observed effects of various inhibitors targeting the MAPK pathway (RAF, MEK, ERK, and JNK) in 3D spheroid cultures of different cancer cell lines. This data provides a benchmark for evaluating novel compounds like this compound.
| Inhibitor | Target | Cancer Cell Line | 3D Culture Method | Key Findings in 3D Spheroids |
| Trametinib | MEK | HCT116 (Colorectal) | Not specified | Potently inhibited spheroid growth in the first treatment round.[3] |
| SCH772984 | ERK | HCT116 (Colorectal) | Not specified | Inhibited spheroid growth, but efficacy decreased in successive treatments. |
| AZ628 | RAF | HCT116 (Colorectal) | Not specified | Initially suppressed spheroid growth, followed by acquired resistance. |
| IQ-1S | JNK | MCF7 (Breast) | Hydrogel array | Significantly smaller and morphologically irregular spheroids after 7 days of treatment. |
| SP600125 | JNK | MCF7 (Breast) | Not specified | Significantly inhibited the growth of breast cancer cells. |
| Encorafenib (LGX818) | BRAF | M121224 (Melanoma) | Not specified | Reduced spheroid size and viability. |
Note: This table is a summary of findings from various studies and is intended for comparative purposes. Experimental conditions and endpoints may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are established protocols for generating and analyzing 3D tumor spheroids.
1. 3D Spheroid Formation using the Hanging Drop Method
This method leverages gravity to facilitate cell aggregation and spheroid formation.
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency in a T-75 flask.
-
Wash the cell monolayer with PBS and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and perform a cell count to determine cell viability and density.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
-
Hanging Drop Formation:
-
Invert the lid of a 10 cm petri dish and dispense 20 µL droplets of the cell suspension onto the lid, ensuring droplets are spaced apart.
-
Add sterile PBS to the bottom of the petri dish to create a humidified chamber.
-
Carefully place the lid back on the dish and incubate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids are typically formed within 24-72 hours.
-
2. 3D Spheroid Formation using Ultra-Low Attachment (ULA) Plates
ULA plates are coated with a hydrophilic, neutrally charged hydrogel that prevents cell attachment, forcing cells to aggregate in suspension.
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line in complete culture medium at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL. The optimal seeding density should be determined empirically for each cell line.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
To prevent bubble formation, dispense the liquid along the side of the wells.
-
-
Spheroid Formation and Maintenance:
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope.
-
For long-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of spent medium and adding 50 µL of fresh medium.
-
3. Assessment of Anti-Tumor Effects: Cell Viability Assay
Cell viability can be assessed using various commercially available assays, such as those based on ATP content (e.g., CellTiter-Glo® 3D) or metabolic activity (e.g., AlamarBlue).
-
Treatment:
-
Once spheroids have reached the desired size (e.g., 300-500 µm in diameter), add this compound or comparator compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the treated spheroids for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement (using a luminescent ATP assay as an example):
-
Equilibrate the spheroid plate and the assay reagent to room temperature.
-
Add a volume of the luminescent cell viability reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes.
-
Incubate at room temperature for 30 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Validating this compound in 3D Spheroids
Caption: Experimental workflow for assessing this compound's anti-tumor effects.
This compound Signaling Pathway
Caption: this compound inhibits VHR, leading to sustained MAPK signaling.
References
- 1. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling VHR-IN-1
Essential Safety Protocols for Handling VHR-IN-1
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety and logistical guidelines when handling this compound. Given the absence of specific hazard data for this compound, it is critical to treat this compound as a potentially hazardous substance. The following procedures are based on established best practices for handling novel chemical inhibitors and are designed to ensure personnel safety and proper disposal of waste.
A comprehensive risk assessment should be conducted for all experimental procedures involving this compound to ensure that the prescribed personal protective equipment (PPE) and handling protocols are appropriate for the potential hazards.[1]
Personal Protective Equipment (PPE) Plan
The selection and use of appropriate PPE is the final and a critical barrier in minimizing exposure to potentially hazardous materials like this compound.[2][3] The following table summarizes the minimum required PPE for various tasks involving this compound.
| Task Category | Minimum Required PPE |
| Low-Hazard Activities | - Safety glasses with side shields[1] - Standard nitrile laboratory gloves[4] - Laboratory coat - Closed-toe shoes |
| (e.g., handling sealed containers, visual inspection) | |
| Moderate-Hazard Activities | - Chemical splash goggles - Double-gloving with nitrile gloves - Chemical-resistant laboratory coat or gown - Closed-toe shoes |
| (e.g., weighing, preparing solutions, performing assays) | |
| High-Hazard Activities | - Face shield worn over chemical splash goggles - Double-gloving with nitrile gloves - Chemical-resistant gown or coveralls - Respiratory protection (e.g., N95, half-mask respirator) may be required based on risk assessment - Closed-toe shoes |
| (e.g., potential for aerosol generation, handling large quantities) |
Operational Plans
Donning (Putting On) PPE Workflow
Properly putting on PPE is crucial to ensure its effectiveness. The following sequence should be followed to minimize the risk of contamination.
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the appropriate laboratory coat or gown. Ensure it is fully fastened.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, put on the respirator now. Ensure a proper fit and perform a seal check.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield. Adjust for a secure and comfortable fit.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the gown. If double-gloving, put on the second pair of gloves over the first.
Doffing (Taking Off) PPE Workflow
The removal of PPE should be done carefully to avoid contaminating yourself and the surrounding area.
-
Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves first. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the gown and remove it by rolling it down from the shoulders, turning it inside out as you go. Avoid touching the exterior of the gown. Dispose of it in the appropriate waste container.
-
Eye and Face Protection: Remove the face shield or goggles from the back to the front. Place them in a designated area for decontamination or disposal.
-
Respiratory Protection (if used): Remove the respirator without touching the front. Dispose of it according to institutional guidelines.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be considered hazardous waste.
-
Solid Waste: Used gloves, gowns, bench paper, and any other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for ensuring safety when working with this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
